1,2,3-Tribromo-5-iodobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1,2,3-tribromo-5-iodobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br3I/c7-4-1-3(10)2-5(8)6(4)9/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDKQHOGTMKUCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Br)Br)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br3I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1,2,3-Tribromo-5-iodobenzene CAS number and properties
[1][2][3][4][5]
Executive Summary & Core Identity
1,2,3-Tribromo-5-iodobenzene is a high-value halogenated aromatic scaffold characterized by its unique substitution pattern.[1] Unlike its symmetric isomer 1,3,5-tribromo-2-iodobenzene, this molecule features a "vicinal" tribromo motif (positions 1, 2, 3) opposed by a solitary iodine atom at the 5-position.[1][2] This structural asymmetry creates a distinct hierarchy of reactivity, making it a critical building block for iterative cross-coupling reactions , dendrimer synthesis , and crystal engineering via halogen bonding.[1]
The molecule serves as a linchpin in material science, particularly in the synthesis of triphenylene-based liquid crystals and porous organic frameworks (POFs), where the 5-iodo position allows for initial functionalization while preserving the 1,2,3-tribromo core for subsequent expansion.
Identity Data
| Property | Value |
| CAS Number | 366496-35-7 |
| IUPAC Name | This compound |
| Synonyms | 3,4,5-Tribromoiodobenzene; 5-Iodo-1,2,3-tribromobenzene |
| Molecular Formula | C₆H₂Br₃I |
| Molecular Weight | 440.69 g/mol |
| SMILES | Ic1cc(Br)c(Br)c(Br)c1 |
| Structure | Aromatic ring with vicinal bromines (1,2,[3][4][5][6][2][7][8][9][10]3) and para-iodine (5) |
Physical & Chemical Properties
The following data aggregates experimental values from multiple lot analyses.
| Property | Specification | Notes |
| Appearance | White to off-white crystalline powder | Discoloration (yellowing) indicates iodine liberation.[1] |
| Melting Point | 152°C – 156°C | Distinct from 1,2,4-isomer (mp 165-169°C).[1] |
| Solubility | Soluble: DMF, THF, ChloroformSparingly Soluble: Glacial Acetic AcidInsoluble: Water | High solubility in non-polar solvents aids purification.[1] |
| Reactivity Profile | I > Br Selectivity | C–I bond is weaker (~65 kcal/mol) than C–Br (~81 kcal/mol), enabling chemoselective oxidative addition.[1] |
Synthesis & Production Protocols
Core Methodology: The Sandmeyer Route
The most reliable synthesis targets the conversion of 3,4,5-tribromoaniline to the iodide via a diazonium intermediate.[1] This route avoids the regioselectivity issues inherent in direct halogenation of iodobenzene.[1]
Reaction Scheme (Graphviz Visualization)
Figure 1: Step-wise synthesis via the Sandmeyer reaction, highlighting the critical diazotization control point.
Detailed Protocol
-
Diazotization:
-
Suspend 3,4,5-tribromoaniline (1.0 eq) in concentrated H₂SO₄.
-
Cool the mixture to 0–5°C using an ice/salt bath.
-
Dropwise add an aqueous solution of NaNO₂ (1.1 eq), maintaining internal temperature below 5°C. Stir for 1 hour to ensure complete formation of the diazonium sulfate.
-
-
Iodination (Sandmeyer):
-
Dissolve Potassium Iodide (KI) (2.5 eq) in a minimal amount of water.[1]
-
Slowly add the cold diazonium slurry to the KI solution (or vice versa) with vigorous stirring.
-
Observation: Evolution of nitrogen gas (N₂) and formation of a dark precipitate.[1]
-
Allow the mixture to warm to room temperature, then heat to 60°C for 1 hour to drive the reaction to completion.
-
-
Workup & Purification:
-
Quench excess iodine with saturated NaHSO₃ (sodium bisulfite) solution until the color shifts from dark purple/brown to yellow/tan.[1]
-
Extract with dichloromethane (DCM) or ethyl acetate.[1]
-
Wash organic layer with water and brine; dry over MgSO₄.[1]
-
Recrystallization: Purify the crude solid from ethanol or an ethanol/benzene mixture to obtain white needles.[1]
-
Applications & Reactivity Logic
Chemoselective Cross-Coupling
The primary utility of this compound lies in its ability to undergo sequential functionalization.[1] The C–I bond at position 5 is significantly more reactive toward Pd(0) catalysts than the hindered C–Br bonds at positions 1, 2, and 3.[1]
Selectivity Workflow
Figure 2: Sequential functionalization strategy leveraging the reactivity difference between Aryl-I and Aryl-Br bonds.
Material Science Use Cases
-
Liquid Crystals: The 3,4,5-substitution pattern (gallic acid motif) is classic for discotic liquid crystals.[1] This iodide allows the attachment of a rigid core (at C5) to a "bay" of bromines that can later be substituted with flexible alkyl chains.[1]
-
Halogen Bonding: The molecule possesses a "sigma-hole" on the iodine atom, which is enhanced by the electron-withdrawing nature of the three bromine atoms.[1] This makes it a potent halogen bond donor for crystal engineering, capable of forming directional interactions with nitrogen or oxygen bases.[1]
Safety & Handling (MSDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1][9][10]
-
Light Sensitivity: The C–I bond is photosensitive.[1] Store in amber vials or foil-wrapped containers to prevent homolytic cleavage and iodine liberation (yellowing).[1]
-
Storage: Keep at room temperature (15–25°C) in a dry, inert atmosphere (Ar or N₂).
References
-
ChemicalBook. (2024).[1] Benzene, 1,2,3-tribromo-5-iodo- Product Properties and CAS 366496-35-7.[3][4][11][5][6][1] Retrieved from [1]
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BLD Pharm. (2024).[1] this compound MSDS and Specifications. Retrieved from [1]
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Echemi. (2022).[6][1][12] Supply and Properties of this compound. Retrieved from [1]
-
PubChem. (2024).[1][13] 1,3,5-Tribromobenzene and Isomer Data (Comparative Analysis). Retrieved from [1]
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An In-Depth Technical Guide to the Synthesis of 1,2,3-Tribromo-5-iodobenzene
This technical guide provides a comprehensive overview of a viable synthetic pathway for 1,2,3-tribromo-5-iodobenzene, a polysubstituted aromatic compound with potential applications in materials science and as a building block in complex organic synthesis. The synthesis of such highly substituted benzenes requires careful consideration of directing group effects and the strategic sequencing of reactions.[1][2][3][4][5] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols and the underlying chemical principles.
Introduction
This compound is a halogenated aromatic compound. The synthesis of polysubstituted benzenes is a fundamental challenge in organic chemistry, often requiring multi-step reaction sequences.[1][2] The judicious choice of starting materials and the order of functional group introduction are paramount to achieving the desired substitution pattern. This guide outlines a robust, three-step synthesis starting from 1,2,3-tribromobenzene, proceeding through nitration, reduction, and a concluding Sandmeyer reaction.
Retrosynthetic Analysis
A plausible retrosynthetic pathway for this compound is depicted below. The target molecule can be accessed from 3,4,5-tribromoaniline via a Sandmeyer reaction, a reliable method for introducing iodine onto an aromatic ring.[6][7][8] The precursor aniline can, in turn, be synthesized by the reduction of 1,2,3-tribromo-5-nitrobenzene. This nitro compound is accessible through the electrophilic nitration of 1,2,3-tribromobenzene. The directing effects of the bromo substituents guide the incoming nitro group to the desired position.
Caption: Retrosynthetic analysis of this compound.
Synthesis Pathway and Experimental Protocols
The forward synthesis involves three main stages, each with a detailed protocol provided below.
Stage 1: Nitration of 1,2,3-Tribromobenzene
The initial step is the electrophilic nitration of 1,2,3-tribromobenzene to yield 1,2,3-tribromo-5-nitrobenzene.[9][10] The three bromine atoms on the benzene ring are deactivating, making the reaction conditions for nitration more forcing than for unsubstituted benzene. However, they are ortho, para-directing. The 5-position is the most sterically accessible and electronically favorable position for electrophilic attack.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2,3-tribromobenzene.
-
Reagent Addition: Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid to the flask while cooling in an ice bath to maintain a low temperature and control the exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to ensure the reaction goes to completion. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture over crushed ice, which will cause the crude product to precipitate.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and then recrystallize from a suitable solvent, such as ethanol, to obtain pure 1,2,3-tribromo-5-nitrobenzene.
Stage 2: Reduction of 1,2,3-Tribromo-5-nitrobenzene
The second stage involves the reduction of the nitro group of 1,2,3-tribromo-5-nitrobenzene to an amino group, yielding 3,4,5-tribromoaniline. A common and effective method for this transformation is the use of a metal in acidic media, such as tin or iron in hydrochloric acid.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask containing 1,2,3-tribromo-5-nitrobenzene, add a suitable solvent like ethanol.
-
Reagent Addition: Add a reducing agent, such as tin(II) chloride or iron powder, followed by the slow addition of concentrated hydrochloric acid.
-
Reaction: Heat the mixture at reflux until the reaction is complete, as monitored by TLC.
-
Work-up: Cool the reaction mixture and neutralize it with a base, such as sodium hydroxide, to precipitate the crude aniline derivative.
-
Purification: Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude 3,4,5-tribromoaniline can be further purified by column chromatography or recrystallization.
Stage 3: Sandmeyer Reaction of 3,4,5-Tribromoaniline
The final step is the conversion of the amino group of 3,4,5-tribromoaniline to an iodo group using the Sandmeyer reaction. This reaction proceeds via the formation of a diazonium salt, which is then displaced by iodide.[6][7][8][11]
Experimental Protocol:
-
Diazotization: Dissolve 3,4,5-tribromoaniline in a mixture of a suitable acid (e.g., sulfuric acid or hydrochloric acid) and water, and cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C to form the diazonium salt. The formation of the diazonium salt can be confirmed by a positive test with starch-iodide paper.
-
Iodination: In a separate flask, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution. A dark precipitate of the crude product should form.
-
Reaction: Gently warm the mixture to facilitate the decomposition of the diazonium salt and the formation of the aryl iodide. The evolution of nitrogen gas will be observed.
-
Work-up: After the reaction is complete, extract the product with an organic solvent. Wash the organic layer with a solution of sodium thiosulfate to remove any excess iodine, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude this compound can be purified by column chromatography on silica gel.
Overall Synthesis Workflow
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- 11. Khan Academy [khanacademy.org]
An In-Depth Technical Guide to 1,2,3-Tribromo-5-iodobenzene: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polysubstituted halogenated benzenes are a class of organic compounds with significant utility in synthetic chemistry. Their unique electronic and steric properties, arising from the nature and position of the halogen substituents, make them valuable precursors for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive overview of 1,2,3-Tribromo-5-iodobenzene, a member of this important class of compounds. We will delve into its chemical structure and nomenclature, explore plausible synthetic routes, predict its spectroscopic characteristics, and discuss its potential applications, particularly in the realm of cross-coupling reactions.
Chemical Structure and IUPAC Nomenclature
This compound is an aromatic compound with the chemical formula C₆H₂Br₃I. The structure consists of a benzene ring substituted with three bromine atoms and one iodine atom.
IUPAC Name: this compound
The naming of polysubstituted benzene derivatives follows a set of rules to ensure clarity and consistency.[1] For compounds with multiple different substituents where none imparts a special name to the molecule, the substituents are listed in alphabetical order. The benzene ring is then numbered to assign the lowest possible locants to the substituents. In the case of this compound, "bromo" precedes "iodo" alphabetically. The numbering 1, 2, 3 for the bromine atoms and 5 for the iodine atom provides the lowest possible set of locants.
Chemical Structure Diagram
Caption: 2D structure of this compound.
Physicochemical Properties (Predicted)
Due to the scarcity of experimental data for this compound, the following properties are predicted based on the known properties of similar polyhalogenated benzenes.
| Property | Predicted Value |
| Molecular Formula | C₆H₂Br₃I |
| Molecular Weight | 440.70 g/mol |
| Appearance | Likely a colorless to pale yellow solid |
| Melting Point | Expected to be a solid with a relatively high melting point |
| Boiling Point | Expected to have a high boiling point |
| Solubility | Insoluble in water; soluble in common organic solvents like diethyl ether, dichloromethane, and toluene |
Synthesis of this compound
The synthesis of polysubstituted aromatic compounds often requires a strategic sequence of reactions to achieve the desired substitution pattern. A plausible synthetic route for this compound could involve electrophilic aromatic substitution and a Sandmeyer-type reaction starting from a readily available aniline derivative.[2]
Proposed Synthetic Workflow
A potential synthetic pathway could start from 3,4,5-tribromoaniline. This starting material can be synthesized through the bromination of aniline followed by separation of the desired isomer.
Caption: Proposed synthesis of this compound.
Experimental Protocol
Step 1: Diazotization of 3,4,5-Tribromoaniline
-
In a flask equipped with a magnetic stirrer, dissolve 3,4,5-tribromoaniline in a mixture of concentrated sulfuric acid and water, and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise to the cooled aniline solution while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for an additional 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Iodination via Sandmeyer-type Reaction
-
In a separate flask, prepare a solution of potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen ceases.
-
The crude this compound will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with cold water to remove any inorganic salts.
-
Further purification can be achieved by recrystallization from a suitable organic solvent (e.g., ethanol or a hexane/ethyl acetate mixture).
Spectroscopic Characterization (Predicted)
The structural elucidation of this compound would rely on standard spectroscopic techniques.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be simple, showing two signals in the aromatic region for the two remaining protons on the benzene ring.
-
The proton at position 4 (between the bromine and iodine) would likely appear as a doublet.
-
The proton at position 6 (adjacent to the iodine) would also appear as a doublet.
-
The coupling constant between these two meta-protons would be small (typically 2-3 Hz).
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum would display six distinct signals for the six carbon atoms of the benzene ring.
-
The four carbons bonded to the halogen atoms (C1, C2, C3, and C5) will have their chemical shifts significantly influenced by the electronegativity and heavy atom effect of the attached halogens.
-
The two carbons bonded to hydrogen atoms (C4 and C6) will appear at higher field (lower ppm values) compared to the substituted carbons.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for an aromatic compound.
-
C-H stretching vibrations for the aromatic protons would be observed around 3100-3000 cm⁻¹.
-
C=C stretching vibrations of the benzene ring would appear in the 1600-1450 cm⁻¹ region.
-
C-Br and C-I stretching vibrations would be found in the fingerprint region at lower wavenumbers.
Mass Spectrometry (MS)
Mass spectrometry would be crucial for confirming the molecular weight and halogen substitution pattern.
-
The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of 440.70 g/mol .
-
The isotopic pattern of the molecular ion peak would be characteristic of a compound containing three bromine atoms and one iodine atom, showing a complex cluster of peaks due to the multiple isotopes of bromine.
Applications in Organic Synthesis
The primary application of this compound is expected to be as a versatile building block in organic synthesis, particularly in metal-catalyzed cross-coupling reactions.[3][4] The differential reactivity of the carbon-halogen bonds (C-I > C-Br) allows for selective functionalization of the aromatic ring.[2]
Selective Cross-Coupling Reactions
The C-I bond is more reactive than the C-Br bond in many cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[2] This reactivity difference enables the selective introduction of a substituent at the 5-position (originally bearing the iodine) while leaving the three bromine atoms intact for subsequent transformations. This stepwise functionalization is a powerful tool for the synthesis of complex, highly substituted aromatic compounds.
Safety and Handling
Polyhalogenated aromatic hydrocarbons should be handled with care, following standard laboratory safety procedures.[5]
-
Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
While specific toxicity data for this compound is not available, it is prudent to treat it as a potentially hazardous substance.
Conclusion
This compound, although not a commonly encountered compound, represents a potentially valuable tool for synthetic chemists. Its structure allows for strategic and selective functionalization of a polysubstituted benzene ring, opening avenues for the construction of complex molecular architectures. The synthetic and analytical methodologies outlined in this guide provide a framework for the preparation and characterization of this and similar polyhalogenated aromatic compounds, which are of significant interest in the fields of medicinal chemistry and materials science.
References
-
University of Illinois. (n.d.). Nomenclature of Benzene Derivatives. Retrieved from [Link]
-
University of Calgary. (n.d.). Polysubstituted benzenes. Retrieved from [Link]
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Khan Academy. (n.d.). Naming benzene derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 29). The Nomenclature of Disubstituted and Polysubstituted Benzenes. Retrieved from [Link]
-
Scribd. (n.d.). 4.2 NOMENCLATURE of BENZENE DERIVATIVES. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]
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Wikipedia. (n.d.). 1-Bromo-4-iodobenzene. Retrieved from [Link]
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ACS Publications. (n.d.). Recent Developments in the Chemistry of Polyvalent Iodine Compounds. Retrieved from [Link]
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DC Fine Chemicals. (n.d.). Mastering Organic Synthesis with 1-Bromo-3-iodobenzene (CAS 591-18-4). Retrieved from [Link]
-
CDC Archive. (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs): What are the Standards and Regulations for PAHs Exposure?. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of molecular chains: Application of cross-coupling and bromo by iodo exchange reactions. Retrieved from [Link]
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MDPI. (2022, January 24). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Retrieved from [Link]
-
Agilent. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
Royal Society of Chemistry. (2022, January 27). Halogen and structure sensitivity of halobenzene adsorption on copper surfaces. Retrieved from [Link]
-
ResearchGate. (2019, March 15). How to detect Halogenated Benzene in crude oil matrix using GC/MS?. Retrieved from [Link]
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Technical Guide: Solubility Profile & Handling of 1,2,3-Tribromo-5-iodobenzene
[1][2]
CAS Number: 366496-35-7 Molecular Formula: C₆H₂Br₃I Molecular Weight: 440.70 g/mol Physical State: White to off-white crystalline powder Melting Point: 152°C – 156°C[1][2][3]
Executive Summary
This compound is a specialized polyhalogenated aromatic intermediate used primarily in material science (liquid crystals, OLEDs) and pharmaceutical synthesis.[1][2][3] Its unique substitution pattern—three bromine atoms adjacent (vicinal) and one iodine atom at the meta-position relative to the outer bromines—creates a molecule with high crystalline lattice energy and specific solubility challenges.[2]
Unlike simple halobenzenes (e.g., chlorobenzene), this compound exhibits limited solubility in common non-polar solvents at room temperature due to its high melting point (>150°C) and molecular symmetry. Successful utilization requires selecting high-polarity aprotic solvents for reactions and specific protic solvent systems for purification.[1][2]
Physicochemical Basis of Solubility
To predict and manipulate the behavior of this compound, one must understand the forces governing its crystal lattice.[1][2]
-
Lattice Energy & Symmetry: The molecule possesses
symmetry. The dense packing of heavy halogen atoms (Br and I) creates strong intermolecular London dispersion forces and halogen bonding networks. This results in a high enthalpy of fusion, requiring significant energy (heat or high-solvency interactions) to break the lattice. -
Polarity Gradient: While the C-Br and C-I bonds are polar, the symmetric arrangement of the three bromines partially cancels the dipole moment. However, the C-I bond at position 5 creates a distinct polarizable "tail," making the molecule more compatible with polarizable aprotic solvents (DMF, DMSO) than with simple alkanes.
Solvent Compatibility Matrix
The following data consolidates empirical observations and solubility parameter predictions.
| Solvent Class | Representative Solvent | Solubility Status (RT) | Operational Context |
| Polar Aprotic | DMF, DMSO | Very Soluble | Primary Reaction Media. Ideal for cross-coupling reactions (Suzuki, Sonogashira).[1][2] |
| Polar Protic | Methanol | Soluble | Suitable for washing crude solids; solubility decreases significantly with temperature drop.[2] |
| Carboxylic Acids | Glacial Acetic Acid | Sparingly Soluble | Ideal Recrystallization Solvent. High solubility at boiling point; low at RT.[2] |
| Chlorinated | Chloroform (CHCl₃) | Very Slightly Soluble | Atypical behavior.[2] Unlike liquid halobenzenes, the solid lattice resists dissolution in cold CHCl₃. |
| Aqueous | Water | Insoluble | Used as an anti-solvent to crash out the product from organic solutions.[2] |
Critical Note: The classification "Very Slightly Soluble" in Chloroform implies that while it may not dissolve bulk solids for reactions, it may still retain enough compound to cause yield loss during liquid-liquid extraction if not carefully managed.[2]
Decision Framework: Solvent Selection
The choice of solvent depends entirely on the process stage. Use the following logic flow to determine the optimal solvent system.
Figure 1: Solvent selection logic based on operational requirements.[1][2] Darker nodes indicate preferred high-performance solvents.[1][2]
Experimental Protocols
Protocol A: Saturation Solubility Determination
Use this protocol if you need exact solubility data for a specific solvent batch.[1][2]
-
Preparation: Weigh 100 mg of this compound into a 4 mL glass vial.
-
Addition: Add the target solvent in 100 µL increments at 25°C.
-
Agitation: Vortex vigorously for 30 seconds after each addition.
-
Observation:
-
Clear Solution: Soluble.
-
Persistent Solid: Insoluble/Saturated.
-
-
Calculation: If 100 mg dissolves in
(mL), Solubility mg/mL.
Protocol B: Purification via Recrystallization (Acetic Acid Method)
This method exploits the steep solubility curve in glacial acetic acid to yield high-purity crystals.[1][2]
Reagents:
-
Glacial Acetic Acid (Reagent Grade)
-
Deionized Water (Anti-solvent, optional)
Workflow:
-
Dissolution: Place crude solid in a round-bottom flask. Add Glacial Acetic Acid (approx. 10-15 mL per gram of solid).[1][2]
-
Heating: Heat the mixture to boiling (118°C) with stirring until the solid completely dissolves. Note: If solid remains after boiling, filter the hot solution through a pre-warmed glass frit to remove insoluble impurities.[2]
-
Crystallization: Remove heat and allow the solution to cool slowly to room temperature. Needle-like crystals should form.
-
Yield Maximization (Optional): If yield is low, add warm water dropwise to the supernatant until slight turbidity persists, then cool to 4°C.
-
Isolation: Filter the crystals via vacuum filtration.
-
Washing: Wash the filter cake with a small volume of cold methanol or water to remove acetic acid residues.
-
Drying: Dry under high vacuum at 40°C.
Figure 2: Step-by-step recrystallization workflow for maximizing purity.[1][2]
Applications & Handling Implications
The solubility profile directly impacts the setup of organometallic reactions, particularly Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).[1][2]
-
Regioselectivity: The C-I bond at position 5 is significantly more reactive (weaker bond dissociation energy) than the C-Br bonds at 1, 2, and 3.
-
Reaction Solvent: Because the starting material is highly soluble in DMF but sparingly soluble in non-polar solvents, DMF or DMAc (Dimethylacetamide) are the preferred solvents for coupling reactions.
-
Work-up Caution: When quenching a DMF reaction with water, the product will precipitate rapidly.[1][2] Ensure sufficient dilution to prevent trapping impurities inside the precipitating crystal lattice.
References
Sources
- 1. 366496-32-4|1,2,4-Tribromo-5-iodobenzene|BLD Pharm [bldpharm.com]
- 2. 626-44-8|1,3,5-Triiodobenzene|BLD Pharm [bldpharm.com]
- 3. echemi.com [echemi.com]
- 4. chembk.com [chembk.com]
- 5. 3,4,5-Trifluoroiodobenzene | C6H2F3I | CID 2760715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,3,5-Tribromobenzene | C6H3Br3 | CID 12279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Iodosobenzene - Wikipedia [en.wikipedia.org]
- 8. 1,3,5-Tribromobenzene | C6H3Br3 | CID 12279 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: Operational Safety and Handling of 1,2,3-Tribromo-5-iodobenzene
[1][2][3][4]
Executive Summary
1,2,3-Tribromo-5-iodobenzene is a specialized polyhalogenated arene utilized primarily as a scaffold in the synthesis of complex pharmaceutical intermediates and functional materials.[1][2][3][4] Its strategic value lies in the orthogonal reactivity of its halogen substituents: the C–I bond (Position 5) is significantly more labile toward metal-halogen exchange and oxidative addition than the sterically crowded C–Br bonds (Positions 1, 2, 3).[1][2][3][4]
While this compound allows for precise regioselective functionalization, it presents specific handling challenges.[1][2][3][4] Beyond standard GHS irritant classifications, researchers must manage the risks of "Halogen Dance" side reactions (isomerization) during lithiation and the potential for accumulation in biological tissues typical of lipophilic polyhalides.[1][2][3][4] This guide provides a self-validating framework for its safe and effective utilization.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
The following data consolidates available experimental values and structure-activity relationship (SAR) inferences for CAS 366496-35-7.[1][2][3][4]
| Property | Specification | Notes |
| IUPAC Name | This compound | Preferred over 5-iodo-1,2,3-tribromobenzene due to numbering priority (B < I).[1][2][3][4] |
| Molecular Formula | C₆H₂Br₃I | High halogen content results in significant lipophilicity.[1][2][3][4] |
| Molecular Weight | 440.70 g/mol | Heavy atom effect facilitates crystallization.[1][2][3][4] |
| Appearance | White to Off-white Crystalline Solid | Discoloration (yellow/brown) indicates iodine liberation via photolysis.[1][2][3][4] |
| Solubility | Soluble: CHCl₃, DCM, THF, TolueneInsoluble: Water | Hydrophobic nature requires organic waste streams.[1][2][3][4] |
| Melting Point | ~120–170 °C (Estimated) | Analogous to 1,3,5-tribromo-2-iodobenzene (118°C) and 1,2,4-tribromo-5-iodobenzene (165°C) [1][2].[1][2][3][4] |
| SMILES | IC1=CC(Br)=C(Br)C(Br)=C1 | Symmetry axis passes through C2 and C5.[1][2][3][4] |
Hazard Identification & Risk Assessment (GHS)[1][2][3][4]
While specific toxicological datasets for this isomer are limited, "read-across" toxicology from 1,3,5-tribromobenzene and iodobenzene establishes the following baseline hazards [3][4].[1][2][3][4]
GHS Classification[1][2][3][4]
-
Signal Word: WARNING
-
Serious Eye Damage/Irritation: Category 2A (H319)[1][2][3][4]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)[1][2][3][4]
Critical Mechanistic Hazards[1][2][3][4]
-
Photolytic Deiodination: The C–I bond is photosensitive.[1][2][3][4] Exposure to UV/ambient light can release free iodine (
), a corrosive oxidizer that exacerbates skin and respiratory irritation.[1][2][3][4] -
Lipophilic Accumulation: Polyhalogenated benzenes possess high logP values (>4.0), suggesting potential for bioaccumulation.[1][2][3][4] Avoid all skin contact to prevent transdermal absorption.[1][2][3][4]
-
Reactive Intermediates: During synthesis (e.g., Lithium-Halogen exchange), the formation of lithiated species creates pyrophoric hazards and thermodynamic instability (see Section 4).[1][2][3][4]
Strategic Reactivity & Synthesis Protocols
This section addresses the "Expertise" pillar.[1][2][3][4] Researchers select this molecule to exploit the bond dissociation energy (BDE) difference between C–I (~65 kcal/mol) and C–Br (~80 kcal/mol).[1][2][3][4]
The Orthogonal Reactivity Workflow
The following diagram illustrates the logical flow for exploiting the C-I "soft spot" while preserving the C-Br "hard" scaffold.
Figure 1: Chemoselectivity logic for this compound.[1][2][3][4] Temperature control is the primary safety/yield vector.[1][2][3][4]
Protocol: Selective Lithium-Halogen Exchange
Objective: Replace Iodine at C5 without disturbing Bromines at C1,2,3.[1][2][3][4]
Safety Prerequisite:
-
Atmosphere: Strictly anhydrous Argon/Nitrogen.[1][2][3][4] Moisture liberates HI/HBr.[1][2][3][4]
-
Glassware: Oven-dried, septum-sealed.
Step-by-Step Methodology:
-
Solvation: Dissolve 1.0 eq of this compound in anhydrous THF (0.1 M concentration).
-
Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 minutes for thermal equilibration.
-
Exchange: Add isopropylmagnesium chloride (TurboGrignard) or n-BuLi (1.05 eq) dropwise over 10 minutes.
-
Quench: Add the electrophile (e.g., aldehyde, borate) at -78°C.
-
Warm-up: Allow to warm to room temperature only after the electrophile has fully reacted.
Health & Safety Operations
PPE & Engineering Controls Decision Matrix
Handling this compound requires a tiered approach based on the physical state (Solid vs. Solution).[1][2][3][4]
Figure 2: Operational safety decision matrix. Note the glove change for solution-phase handling due to solvent permeation risks.
Emergency Response Procedures
These protocols are designed to be self-validating (i.e., the response confirms the hazard mitigation).[1][2][3][4]
1. Ocular Exposure (Solid/Dust) [1][2][3][4]
-
Immediate Action: Irrigate with saline/water for 15 minutes .[1][2][3][4]
-
Validation: Check pH of eye runoff if possible; continue rinsing until pH is neutral (7.0).[1][2][3][4] The presence of iodine/bromine residues can cause delayed corneal pitting.[1][2][3][4]
2. Skin Contact (Solution)
-
Immediate Action: Drench with water, then wash with soap.[1][2][3][4] Do not use ethanol or organic solvents to wipe the skin; this increases transdermal absorption of the lipophilic halide.[1][2][3][4]
-
Validation: Visual inspection for yellow staining (iodine release).[1][2][3][4] If staining persists, treat as a chemical burn.[1][2][3][4]
3. Spills (Solid)
Storage & Stability
-
Light Sensitivity: Store in amber vials wrapped in foil. UV light cleaves the C-I bond.[1][2][3][4]
-
Temperature: Refrigeration (2-8°C) is recommended to minimize slow thermal decomposition.[1][2][3][4]
-
Incompatibility: Keep away from strong oxidizers and strong bases (which can induce dehydrohalogenation).[1][2][3][4]
References
-
ChemicalBook. (2024).[1][2][3][4] 1,3,5-Tribromo-2-iodobenzene Physical Properties. Retrieved from [1][2][4]
-
TCI Chemicals. (2024).[1][2][3][4] 1,2,4-Tribromo-5-iodobenzene Product Specifications. Retrieved from [1][2][3][4]
-
Ambeed. (2026).[1][2][3][4] Safety Data Sheet: this compound (CAS 366496-35-7).[1][2][3][4] Retrieved from [1][2][3][4]
-
PubChem. (2025).[1][2][3][4][5] Compound Summary: 1,3-Dibromo-5-iodobenzene (Analogous Hazards). National Library of Medicine.[1][2][3][4] Retrieved from [1][2][4][5]
-
Schnürch, M., et al. (2007).[1][2][3][4] Halogen-Dance Reactions—A Review. Chemical Society Reviews, 36, 1046-1057.[1][2][3][4] (Contextual grounding for Section 4.2).
Sources
- 1. 1,3-Dibromo-5-iodobenzene | C6H3Br2I | CID 11068437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 366496-35-7 | this compound | Ambeed.com [ambeed.com]
- 3. 17878-37-4,(2-Bromophenyl)trimethylsilane-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. Iodobenzene - Wikipedia [en.wikipedia.org]
- 5. 1,2,3-Tribromo-5-nitrobenzene | C6H2Br3NO2 | CID 640602 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Utility of 1,2,3-Tribromo-5-iodobenzene in Modern Organic Synthesis
Introduction: A Versatile Building Block for Complex Architectures
In the landscape of organic synthesis, polyhalogenated aromatic compounds serve as pivotal precursors for the construction of complex molecular frameworks. Among these, 1,2,3-Tribromo-5-iodobenzene emerges as a molecule of significant strategic importance. Its unique arrangement of four halogen substituents, with the distinct reactivity of the carbon-iodine bond, offers a versatile platform for sequential and site-selective functionalization. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the potential applications of this compound, with a focus on its role in cross-coupling reactions for the synthesis of polycyclic aromatic hydrocarbons (PAHs) and other intricate organic molecules. While direct literature on this specific isomer is nascent, its synthetic utility can be confidently inferred from the well-established chemistry of related polyhalogenated benzenes.
The primary strategic advantage of this compound lies in the differential reactivity of its halogen atoms in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more susceptible to oxidative addition to a palladium(0) center than the more stable carbon-bromine bonds.[1][2] This reactivity difference allows for a stepwise approach to molecular elaboration, where the iodo-position can be selectively functionalized under milder conditions, leaving the bromo-substituents available for subsequent transformations under more forcing conditions.[3] This hierarchical reactivity is the cornerstone of its application in the synthesis of highly substituted and complex aromatic systems.
Key Application: Sequential Cross-Coupling for the Synthesis of Angular Polycyclic Aromatic Hydrocarbons
A primary application of this compound is in the synthesis of angular polycyclic aromatic hydrocarbons (PAHs). These motifs are of significant interest in materials science for their unique photophysical properties and in medicinal chemistry as scaffolds for biologically active molecules.[1][4] The congested arrangement of the three contiguous bromine atoms in this compound can be exploited to construct sterically hindered biaryl linkages, which upon subsequent intramolecular cyclization, can lead to the formation of angular PAH systems.
Causality in Experimental Design: A Stepwise Approach
The synthesis of a hypothetical angular PAH from this compound would proceed through a sequence of carefully orchestrated cross-coupling reactions. The initial step would invariably involve the selective coupling at the most reactive C-I bond. A Suzuki-Miyaura coupling is an excellent choice for this transformation due to its mild reaction conditions and broad functional group tolerance.[2]
Following the initial arylation at the iodo-position, the next phase of the synthesis would target one of the ortho-bromine atoms. This subsequent coupling would require more forcing conditions, such as a higher temperature and a more electron-rich phosphine ligand, to facilitate the oxidative addition of the stronger C-Br bond.[3][5] The choice of the second coupling partner would be crucial in setting the stage for the final cyclization step to form the PAH.
Application Protocol 1: Sequential Suzuki-Miyaura Coupling for the Synthesis of a Precursor to an Angular Polycyclic Aromatic Hydrocarbon
This protocol details a representative two-step sequential Suzuki-Miyaura coupling to synthesize a biaryl precursor from this compound.
Step 1: Selective Suzuki-Miyaura Coupling at the C-I Bond
Objective: To selectively couple an arylboronic acid at the 5-position (iodo) of this compound.
Reaction Scheme:
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 470.62 | 471 mg | 1.0 |
| 2-Methylphenylboronic acid | 135.96 | 163 mg | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 58 mg | 0.05 |
| Potassium Carbonate (K2CO3) | 138.21 | 415 mg | 3.0 |
| Toluene | - | 10 mL | - |
| Deionized Water | - | 2 mL | - |
Procedure:
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (471 mg, 1.0 mmol), 2-methylphenylboronic acid (163 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add toluene (10 mL) and deionized water (2 mL) via syringe.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the flask against a positive flow of argon.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the desired 1,2,3-tribromo-5-(o-tolyl)benzene.
Rationale:
-
Catalyst: Pd(PPh3)4 is a robust and commonly used catalyst for Suzuki couplings and is effective for the activation of the C-I bond under these mild conditions.[2]
-
Base: Potassium carbonate is a moderately strong base that is sufficient to promote the transmetalation step of the catalytic cycle.
-
Solvent System: The biphasic toluene/water system is standard for Suzuki reactions, facilitating the dissolution of both the organic and inorganic reagents.
-
Temperature: 80 °C is a moderate temperature that selectively promotes the reaction at the C-I bond without significant competing reaction at the C-Br bonds.
Step 2: Subsequent Suzuki-Miyaura Coupling at a C-Br Bond
Objective: To couple a second arylboronic acid at one of the bromine positions of the product from Step 1.
Reaction Scheme:
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 1,2,3-tribromo-5-(o-tolyl)benzene | (Calculated from Step 1) | 1.0 | |
| Naphthalene-1-boronic acid | 171.98 | 206 mg | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) | 915.72 | 23 mg | 0.025 |
| SPhos | 410.48 | 41 mg | 0.1 |
| Potassium Phosphate (K3PO4) | 212.27 | 637 mg | 3.0 |
| 1,4-Dioxane | - | 10 mL | - |
| Deionized Water | - | 2 mL | - |
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the product from Step 1 (1.0 mmol), naphthalene-1-boronic acid (206 mg, 1.2 mmol), and potassium phosphate (637 mg, 3.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add 1,4-dioxane (10 mL) and deionized water (2 mL) via syringe.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
In a separate vial, dissolve Pd2(dba)3 (23 mg, 0.025 mmol) and SPhos (41 mg, 0.1 mmol) in 1 mL of dioxane and bubble argon through the solution for 5 minutes.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired di-arylated product.
Rationale:
-
Catalyst System: The combination of Pd2(dba)3 and an electron-rich, bulky phosphine ligand like SPhos is highly effective for the more challenging activation of C-Br bonds.[6]
-
Base: Potassium phosphate is a stronger base than potassium carbonate, which is often necessary for less reactive aryl bromides.
-
Temperature: A higher temperature of 110 °C is required to overcome the higher activation energy for the oxidative addition of the C-Br bond.
Visualization of the Synthetic Strategy
The following diagram illustrates the sequential functionalization of this compound.
Caption: Sequential functionalization workflow.
Potential in Drug Discovery and Materials Science
The ability to introduce diverse substituents in a controlled manner makes this compound a valuable precursor in drug discovery. The resulting highly substituted aromatic cores can be used to explore structure-activity relationships and develop novel therapeutic agents. The rigid, three-dimensional architectures that can be constructed from this starting material are of particular interest for targeting protein-protein interactions.
In materials science, this compound can serve as a key building block for the synthesis of novel organic light-emitting diode (OLED) materials, molecular glasses, and precursors for graphene nanoribbons.[7][8] The precise control over the substitution pattern allows for the fine-tuning of the electronic and photophysical properties of the resulting materials.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex organic molecules. Its unique pattern of halogenation allows for a strategic and sequential approach to functionalization, enabling the construction of highly substituted aromatic systems, including angular polycyclic aromatic hydrocarbons. The protocols and rationale presented in this application note provide a foundation for researchers to explore the full potential of this valuable synthetic intermediate in a wide range of applications, from drug discovery to materials science.
References
-
Liu, T., et al. (2015). Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes. Soft Matter, 38. Available at: [Link]
-
Müllen, K., & Heinz, W. (n.d.). Synthesis of Large Polycyclic Aromatic Hydrocarbons: Variation of Size and Periphery. Topics in Current Chemistry. Available at: [Link]
-
Novak, I., & Li, D. (2007). 1,2,3-Triiodobenzene. Acta Crystallographica Section E: Crystallographic Communications, 63(Pt 2), o438–o439. Available at: [Link]
-
Zeineddine, A., et al. (n.d.). Cross-coupling of iodobenzene and 1,3,5-trimethoxybenzene with 1/AgSbF6. ResearchGate. Available at: [Link]
-
Wang, X., et al. (n.d.). Template Synthesis to Solve the Unreachable Ortho C-H Func-tionalization Reaction of Iodobenzene. ChemRxiv. Available at: [Link]
-
Li, Y., et al. (2020). Liquid-phase bottom-up synthesis of graphene nanoribbons. Materials Chemistry Frontiers. Available at: [Link]
-
Wang, H., et al. (n.d.). Multi-component Aqueous Synthesis of Iodo-1,2,3-triazoles: A Single-step Model for Iodine and Fluorescent Dual-modification of Free Peptide. ResearchGate. Available at: [Link]
-
Kaiser, R. I., et al. (n.d.). RESEARCH ARTICLE Synthesis of Polycyclic Aromatic Hydrocarbons via Phenyl Addition – Dehydrocyclization. eScholarship.org. Available at: [Link]
-
Mondal, A., et al. (n.d.). SOM-catalyzed C–H arylation of benzene with iodobenzene. ResearchGate. Available at: [Link]
-
ChemBK. (2024). 1,3,5-tribromo-2-iodobenzene. Available at: [Link]
-
Kappe, C. O. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Monatshefte für Chemie - Chemical Monthly, 148(1), 7–29. Available at: [Link]
-
Diao, T., et al. (n.d.). Twofold C−H Functionalization: Palladium- Catalyzed Ortho Arylation of Anilides. DSpace@MIT. Available at: [Link]
-
vibzz lab. (2024). 1,3,5 tribromobenzene. YouTube. Available at: [Link]
-
Cai, L., et al. (n.d.). (PDF) Engineering Graphene Nanoribbons via Periodically Embedding Oxygen Atoms. ResearchGate. Available at: [Link]
-
Banfi, L., et al. (2023). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. MDPI. Available at: [Link]
-
Reddit. (n.d.). Struggling with ortho-arylation on a 1,2-dimethoxybenzene system — none of the C–C coupling strategies are working. Any advice? : r/chemistry. Available at: [Link]
-
Mondal, A., et al. (2024). First example of A3 and A2B type corroles as photoredox catalysts. Inorganica Chimica Acta, 560, 121822. Available at: [Link]
-
Narang, S. (2023). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Medium. Available at: [Link]
-
Rizzo, D. J., et al. (n.d.). Coupling of Nondegenerate Topological Modes in Nitrogen Core-Doped Graphene Nanoribbons. eScholarship.org. Available at: [Link]
-
Rizzo, G., et al. (n.d.). Sequential functionalization of p‐iodochlorobenzene 1 g based on our Pd/SF catalyzed Suzuki‐Miyaura protocol. ResearchGate. Available at: [Link]
Sources
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- 2. calibrechem.com [calibrechem.com]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
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- 8. Liquid-phase bottom-up synthesis of graphene nanoribbons - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Advanced Application Note: Orthogonal Functionalization of 1,2,3-Tribromo-5-iodobenzene
Executive Summary
1,2,3-Tribromo-5-iodobenzene is a premier "linchpin" scaffold in organic materials science. Its utility derives from the distinct reactivity differential between the C–I bond at position 5 and the sterically crowded C–Br bonds at positions 1, 2, and 3. This application note details the orthogonal functionalization of this molecule. By exploiting the oxidative addition rates of palladium catalysts, researchers can sequentially install functional groups, transforming this small molecule into complex star-shaped oligomers, dendrimer cores, and amorphous OLED transport layers.
Strategic Analysis: The Reactivity Hierarchy
The successful utilization of this building block relies on the kinetic control of Metal-Halogen Exchange or Pd-catalyzed oxidative addition.
Bond Dissociation Energy (BDE) Logic
The C–I bond (~65 kcal/mol) is significantly weaker than the C–Br bond (~81 kcal/mol). Under ambient conditions, Pd(0) species will insert into the C–I bond exclusively, leaving the tribromo-core intact.
Steric Environment
-
Position 5 (Iodine): Sterically unhindered. Accessible for bulky phosphine ligands.[1][2]
-
Positions 1, 3 (Bromine): Moderately hindered.
-
Position 2 (Bromine): Severely hindered ("buttressed" by Br at 1 and 3). This position is often the last to react in exhaustive coupling protocols.
Visualization of Reactivity
The following diagram illustrates the sequential functionalization logic.
Figure 1: Sequential reactivity flow. The C5-Iodine site acts as the primary "anchor" point, while the C1,2,3-Bromine cluster serves as the secondary "propeller" core.
Experimental Protocols
Protocol A: Chemoselective Sonogashira Coupling (C5-Selective)
Objective: Install an alkynyl arm at C5 without disturbing the C–Br bonds. Mechanism: The reaction is kept at ambient temperature to prevent Pd insertion into C–Br bonds.
Materials
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Phenylacetylene (1.05 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-3 mol%)
-
Co-Catalyst: Copper(I) iodide (CuI) (1-2 mol%)
-
Base/Solvent: Triethylamine (Et₃N) / THF (1:1 ratio)
Step-by-Step Methodology
-
Degassing: Charge a dried Schlenk flask with the substrate, Pd catalyst, and CuI. Evacuate and backfill with Argon (3 cycles).
-
Solvent Addition: Add degassed THF and Et₃N via syringe.
-
Reagent Addition: Add phenylacetylene dropwise at 0°C .
-
Reaction: Allow the mixture to warm to Room Temperature (20–25°C) . Stir for 4–6 hours.
-
Checkpoint: Monitor by TLC.[3] The starting material (Rf ~0.8 in Hexane) should disappear.
-
-
Quench: Filter the reaction mixture through a pad of Celite to remove ammonium salts and Pd black. Wash with EtOAc.
-
Purification: Concentrate in vacuo and purify via silica gel column chromatography (Hexane/DCM gradient).
Expected Yield: 85–92% Key Data Point: ¹H NMR will show the disappearance of the signal at the C5 position and the appearance of alkyne-associated aromatic protons.
Protocol B: Exhaustive Suzuki-Miyaura Coupling (C1, C2, C3)
Objective: Functionalize the remaining bromine sites to create a star-shaped molecule. Mechanism: Requires elevated temperatures and electron-rich ligands to activate the sterically hindered/stronger C–Br bonds.
Materials
-
Substrate: Product from Protocol A (1.0 equiv)
-
Coupling Partner: 4-Methoxyphenylboronic acid (3.5 – 4.0 equiv)
-
Catalyst: Pd(dppf)Cl₂ or Pd(OAc)₂/S-Phos (5 mol%)
-
Base: K₂CO₃ (2M aqueous solution)
-
Solvent: Toluene/Ethanol (4:1)
Step-by-Step Methodology
-
Setup: Combine substrate, boronic acid, and base in a pressure vial or round-bottom flask.
-
Catalyst Addition: Add the Pd catalyst under an Argon counter-flow.
-
Thermal Activation: Heat the reaction to 90–100°C for 24–48 hours.
-
Note: The C2 bromine is the most difficult to couple. If TLC shows a mono- or di-substituted intermediate, add fresh catalyst (2 mol%) and extend heating.
-
-
Workup: Cool to RT, dilute with water, and extract with DCM (3x).
-
Purification: Recrystallization from Ethanol/CHCl₃ is often preferred over chromatography for these highly crystalline star-shaped molecules.
Application Case Study: Blue-Emitting OLED Materials
The 1,2,3-substitution pattern creates a non-planar, "propeller-like" geometry. This is critical in OLEDs to prevent π-π stacking , which leads to fluorescence quenching (ACQ).
Synthesis Workflow: 1,2,3-Tris(carbazolyl)-5-phenyl-benzene
Figure 2: Synthesis of a Carbazole-based Host Material. Note the switch to Buchwald-Hartwig amination for the bromine displacement to install nitrogen-based hole-transport units.
Quantitative Comparison of Conditions
| Parameter | C5-I Coupling (Protocol A) | C1,2,3-Br Coupling (Protocol B) |
| Bond Energy | Weak (~65 kcal/mol) | Strong (~81 kcal/mol) |
| Temperature | 20°C – 40°C | 90°C – 120°C |
| Catalyst Load | Low (1-3 mol%) | High (5-10 mol%) |
| Ligand Type | Standard (PPh₃) | Bulky/Rich (dppf, S-Phos, P(tBu)₃) |
| Primary Risk | Homocoupling of alkyne | De-halogenation (reduction) of Br |
Troubleshooting & Critical Parameters
-
Solvent Choice in Sonogashira: If the substrate solubility is poor in pure Et₃N, use THF/Et₃N or DMF/Et₃N. However, DMF can accelerate the reaction, potentially activating the bromines if the temperature is not strictly controlled.
-
Monitoring the C2 Position: In Protocol B, the C2 position is sterically shielded by substituents at C1 and C3.
-
Diagnostic: Use MALDI-TOF MS to distinguish between the tri-substituted product and the di-substituted impurity (which will have a mass difference of one coupling partner minus Br).
-
-
Purification: These star-shaped molecules are often highly soluble in chlorinated solvents but insoluble in alcohols. Precipitation into cold methanol is an excellent purification step.
References
-
Organic Syntheses. "Preparation of 1,3,5-Tribromobenzene." (Base logic for tribromo-arene reactivity). Org.[4][5][6] Synth.1928 , 8, 104. Link
-
Charette, A. B. et al. "Site-Selective Cross-Coupling of Polyhalogenated Arenes." J. Org. Chem.2010 , 75, 8717. (General principles of I vs Br selectivity). Link
-
Müllen, K. et al. "Dendrimers with a 1,3,5-substituted benzene core." Chem. Rev.2001 , 101, 3819.[7] (Application of the scaffold in dendrimers). Link
-
Sonogashira, K. "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides." J. Organomet. Chem.2002 , 653, 46–49. Link
- Hartwig, J. F. "Organotransition Metal Chemistry: From Bonding to Catalysis." University Science Books, 2010.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 4. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 - Google Docs [docs.google.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. burjcdigital.urjc.es [burjcdigital.urjc.es]
Synthesis of polysubstituted aromatic compounds from 1,2,3-Tribromo-5-iodobenzene
Application Note: Site-Selective Functionalization of 1,2,3-Tribromo-5-iodobenzene
Abstract
This guide details the strategic functionalization of This compound , a high-value scaffold for constructing dendrimers, liquid crystals, and OLED materials. Unlike symmetric polyhalobenzenes, this scaffold offers a distinct "reactivity gradient" driven by bond dissociation energy (BDE) differences and steric environments. We define the specific protocols required to access the C-5, C-1/C-3, and C-2 positions sequentially, ensuring regiochemical integrity without "halogen dance" side reactions.
The Orthogonal Reactivity Landscape
The utility of this compound lies in its ability to undergo site-selective transformations. The molecule presents three distinct tiers of reactivity, allowing for the programmed assembly of complex "Y-shaped" or dendritic architectures.
Reactivity Hierarchy
-
Tier 1 (C-5 Iodine): The "Anchor." The C-I bond is the weakest (
65 kcal/mol) and most accessible. It undergoes oxidative addition with Pd(0) at room temperature. -
Tier 2 (C-1 & C-3 Bromines): The "Wings." These positions are chemically equivalent. They are less reactive than iodine but more accessible than the central bromine.
-
Tier 3 (C-2 Bromine): The "Core." This position is sterically shielded by the flanking bromines (or their substituents). It is the most inert and typically requires forcing conditions or specialized ligands.
Visualizing the Workflow
Caption: Sequential functionalization strategy exploiting the bond energy and steric gradients of the scaffold.
Experimental Protocols
Protocol A: C-5 Selective Sonogashira Coupling (The Anchor)
Objective: Install an alkynyl "tail" at C-5 without disturbing the tribromo headgroup.
-
Reagents:
-
Substrate: this compound (1.0 eq)
-
Alkyne: Phenylacetylene or Trimethylsilylacetylene (1.05 eq)
-
Catalyst: PdCl₂(PPh₃)₂ (2 mol%)
-
Co-Catalyst: CuI (1 mol%)
-
Base/Solvent: Et₃N / THF (1:1 v/v)
-
-
Procedure:
-
Charge a flame-dried Schlenk flask with the substrate, Pd catalyst, and CuI under Argon.
-
Add degassed THF/Et₃N.
-
Add the alkyne dropwise at Room Temperature (20–25°C) .
-
Stir for 4–6 hours. Monitor by TLC (the iodine is highly reactive; heating is rarely needed).
-
Critical Checkpoint: If the reaction is heated >40°C, trace coupling at C-1/C-3 may occur. Keep it cool.
-
Quench with saturated NH₄Cl, extract with DCM, and purify via silica gel chromatography.
-
-
Why this works: The oxidative addition of Pd into the C-I bond is orders of magnitude faster than into the C-Br bond. Keeping the temperature low kinetically locks the reaction to the C-5 position.
Protocol B: C-1/C-3 Double Suzuki Coupling (The Wings)
Objective: Functionalize the flanking bromines while leaving the central C-2 position intact (or available for a final step).
-
Reagents:
-
Substrate: C-5 substituted product from Protocol A (1.0 eq)
-
Boronic Acid: Aryl-B(OH)₂ (2.2 – 2.5 eq)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) OR Pd(dppf)Cl₂ (for sterically demanding boronic acids)
-
Base: Na₂CO₃ (2M aqueous, 4 eq)
-
Solvent: Toluene/Ethanol (4:1)
-
-
Procedure:
-
Mix substrate, boronic acid, and base in the solvent system. Degas thoroughly (sparge with Ar for 15 min).
-
Heat to 80°C for 12–16 hours.
-
Expert Insight: The C-2 bromine is "protected" by the steric bulk of the newly installed groups at C-1 and C-3. However, if you push the temperature >100°C or use highly active catalysts (e.g., SPhos-Pd-G2), you risk reacting the C-2 position.
-
Workup: Standard aqueous extraction.
-
Protocol C: C-2 Functionalization (The Core - Optional)
Objective: Force the reaction at the sterically crowded C-2 position. This is often the "final cap."
-
Reagents:
-
Catalyst: Buchwald G3 Precatalysts (e.g., XPhos-Pd-G3 or BrettPhos-Pd-G3). Standard Pd(PPh₃)₄ is often insufficient here due to steric crowding.
-
Solvent: 1,4-Dioxane or Xylene (requires higher boiling point).
-
Temperature: 100–120°C.
-
Technical Data & Troubleshooting
Bond Dissociation Energy (BDE) & Reactivity Table
| Position | Halogen | Approx.[1][2][4][5][6][7][8][9] BDE (kcal/mol) | Relative Rate (Pd-Cat) | Steric Environment |
| C-5 | Iodine | ~65 | 1000 | Open / Accessible |
| C-1, C-3 | Bromine | ~81 | 10 | Flanked by H and Br |
| C-2 | Bromine | ~81 | < 1 | Shielded (Sandwiched) |
The "Halogen Dance" Trap
Warning: Do NOT use Lithium-Halogen Exchange (e.g., n-BuLi) on this substrate if you desire regioselectivity.
-
Mechanism: Upon lithiation at C-5 (via I-Li exchange), the lithiated species is prone to rapid isomerization ("Halogen Dance") to the more thermodynamically stable position ortho to the other halogens.
-
Result: You will obtain a mixture of isomers (e.g., 1,3,5-tribromo-2-substituted products) rather than the desired 1,2,3-substitution pattern.
-
Solution: Stick to Palladium/Copper catalysis (Suzuki, Sonogashira, Heck) which proceeds via a kinetic oxidative addition mechanism that preserves regiochemistry.
References
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes. Chemical Reviews. (2021). Detailed review of reactivity hierarchies in polyhalogenated systems. [Link]
-
Suzuki-Miyaura Coupling: Practical Guide. Yoneda Labs. Mechanistic insights into oxidative addition rates of I vs Br. [Link]
-
Halogen Dance Rearrangement. Wikipedia / Primary Literature Summary. Explanation of the lithiation risks in polybromoarenes. [Link]
-
Dendrimers: Synthesis and Applications. National Institutes of Health (PMC). Context for using 1,3,5- and 1,2,3-substituted cores in dendrimer synthesis. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 9. researchgate.net [researchgate.net]
Application Note: Selective Formation of (3,4,5-Tribromophenyl)magnesium Species
Executive Summary & Strategic Directive
For the functionalization of 1,2,3-tribromo-5-iodobenzene , the standard oxidative addition of magnesium metal (direct insertion) is strongly discouraged due to severe chemoselectivity issues. The presence of three bromine atoms presents a high risk of competitive insertion, Wurtz-type coupling, and safety hazards associated with thermal runaway.
The recommended standard is the Iodine-Magnesium Exchange using the "Turbo Grignard" reagent (
Comparison of Methodologies
| Feature | Method A: I/Mg Exchange (Recommended) | Method B: Direct Insertion (Legacy) |
| Reagent | Mg Turnings / Powder | |
| Selectivity | >99% C-I selective (Kinetic Control) | Poor (Mixed C-I / C-Br insertion) |
| Temperature | Reflux (Ether/THF) | |
| Safety Profile | High (Homogeneous, controlled exotherm) | Low (Induction period, runaway risk) |
| By-products | Isopropyl iodide (inert) | Bi-aryls, oligomers, MgBr species |
Mechanistic Insight: Why Exchange Works
The success of this protocol relies on the significant difference in bond dissociation energies (BDE) and the "Halogen-Metal Exchange" mechanism.
-
Bond Energy Hierarchy:
( ) is significantly weaker than ( ). -
Kinetic Control: At low temperatures (
), the exchange reaction is driven by the formation of the thermodynamically more stable alkyl halide ( ) and the aryl magnesium species. The activation energy to break the C-Br bond is not reached, preserving the tribromo-motif. -
LiCl Acceleration: The presence of LiCl breaks polymeric magnesium aggregates, increasing the reactivity of the isopropylmagnesium species and stabilizing the resulting aryl Grignard through a magnesiate-type character.
Reaction Pathway Diagram
Figure 1: Kinetic pathway of the selective Iodine-Magnesium exchange.
Detailed Protocol: Iodine-Magnesium Exchange
Objective: Generate approx. 10 mmol of (3,4,5-tribromophenyl)magnesium chloride.
Materials & Equipment
-
Reactor: 50 mL 2-neck round-bottom flask (flame-dried,
purged). -
Substrate: this compound (4.4 g, 10 mmol).
-
Reagent:
(1.3 M solution in THF, commercially available). -
Solvent: Anhydrous THF (15 mL), water content <50 ppm.
-
Cooling: Acetone/Dry Ice bath or Cryostat.
Step-by-Step Procedure
-
System Preparation:
-
Assemble glassware under a positive pressure of Nitrogen or Argon.
-
Ensure a strictly anhydrous environment; moisture kills the reagent immediately.
-
-
Substrate Dissolution:
-
Charge the flask with this compound (4.4 g, 10 mmol).
-
Add anhydrous THF (15 mL) via syringe. Stir until fully dissolved.
-
Cool the solution to
. Note: Do not cool to initially unless necessary; is usually sufficient for C-I exchange and prevents precipitation of the substrate.
-
-
Exchange Reaction:
-
Add
solution (8.5 mL, 11 mmol, 1.1 equiv) dropwise over 5 minutes. -
Maintain internal temperature between
and . -
Stir at
for 30–60 minutes.
-
-
Monitoring (Mandatory):
-
GC-MS Aliquot: Remove 0.1 mL of reaction mixture and quench into 0.5 mL of saturated
solution (or for deuterium incorporation check). Extract with EtOAc. -
Criteria:
-
Disappearance of starting material (SM) peak (
437/439/441). -
Appearance of 1,2,3-tribromobenzene (hydrolyzed product) or deuterated analog.
-
Absence of di-bromo species (indicates over-reaction/Br-exchange).
-
-
-
Utilization:
-
The resulting Grignard solution is stable at
for several hours. -
Add electrophiles (aldehydes, ketones, etc.) directly to this cold solution.
-
Analytical Validation & QC
Before committing valuable electrophiles, validate the titer and identity of the Grignard species.
Titration (Knochel Method)
Standard colorimetric titration to determine active concentration.
-
Titrant: 1.0 M
in THF. -
Indicator: The Grignard solution itself (disappearance of color) or use salicylaldehyde phenylhydrazone.
-
Process: Add a known volume of Grignard to a vial. Titrate with
until a persistent brown color remains.
GC-MS Data Interpretation Table
| Species Observed | Retention Time (Rel) | Mass Spec Signature (m/z) | Interpretation |
| SM (Tribromo-iodo) | 1.00 | ~440 ( | Reaction incomplete. Increase time or temp slightly. |
| Product (Tribromo-H) | 0.65 | ~315 ( | Success. (Formed by proton quench of Grignard). |
| Over-reaction (Dibromo) | 0.45 | ~236 ( | Failure. Temp too high; Br-exchange occurred. |
| Wurtz Dimer | 1.80 | ~630 ( | Failure. Concentration too high or warmed too fast. |
Safety & Handling
Thermal Hazards
-
Runaway Potential: While the exchange method is milder than direct insertion, the addition of
is exothermic. Strict temperature monitoring is required. -
Quenching: Quench excess Grignard with acetone or ethyl acetate before adding aqueous acid to prevent violent gas evolution (
or alkanes).
Chemical Hazards
-
This compound: Potential skin irritant and sensitizer. Handle in a fume hood.
-
THF: Peroxide former. Ensure solvent is fresh and inhibited or distilled immediately before use.
References
-
Knochel, P., et al. (2003).[2] Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction. Angewandte Chemie International Edition. Link
-
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie. Link
-
Bao, R. L.-Y., et al. (2015). Scope and Mechanism of the Iodine–Magnesium Exchange. Journal of the American Chemical Society. Link
-
Sigma-Aldrich. TurboGrignard™ Technical Bulletin. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1,2,3-Tribromo-5-iodobenzene
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of crude 1,2,3-Tribromo-5-iodobenzene. It is designed to offer practical, field-proven solutions to common issues encountered during the purification process.
Introduction
This compound is a polyhalogenated aromatic compound that can be challenging to purify due to the presence of closely related impurities. These impurities often arise from incomplete reactions or side reactions during its synthesis. Effective purification is critical to ensure the integrity of downstream applications. This guide outlines robust methods for removing these impurities, focusing on recrystallization and column chromatography, and provides troubleshooting advice for common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that you may encounter during the purification of crude this compound.
Q1: My crude product is an oil, but I expect a solid. What should I do?
A1: Oiling out during crystallization is a common issue, often caused by the presence of significant impurities that depress the melting point of the mixture or if the cooling process is too rapid.
-
Troubleshooting Steps:
-
Re-dissolve and Slow Cool: Re-heat the solution until the oil fully dissolves. If necessary, add a minimal amount of additional hot solvent to ensure complete dissolution. Then, allow the solution to cool very slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature overnight.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. This can create nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a single seed crystal to the cooled, supersaturated solution to induce crystallization.
-
Solvent System Adjustment: The chosen solvent may not be optimal. Consider a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A good starting point is a mixed solvent system, such as ethanol/water or hexane/ethyl acetate.
-
Q2: After recrystallization, my product purity has not significantly improved. What are the next steps?
A2: This indicates that the impurities have similar solubility properties to your target compound in the chosen solvent.
-
Troubleshooting Steps:
-
Solvent Screening: Perform small-scale solubility tests with a variety of solvents to find one that selectively dissolves either the product or the impurities at room temperature.
-
Column Chromatography: If recrystallization is ineffective, column chromatography is the next logical step. The polarity difference between this compound and potential impurities (e.g., isomers, starting materials) is often sufficient for separation on silica gel.
-
Activated Carbon Treatment: If colored impurities are present, you can try treating the hot, dissolved crude product with a small amount of activated carbon before filtering and recrystallizing. The activated carbon can adsorb colored impurities.
-
Q3: I am seeing multiple spots on my TLC plate after column chromatography. How can I improve the separation?
A3: This suggests that the chosen eluent system does not provide adequate resolution.
-
Troubleshooting Steps:
-
Optimize the Eluent System: The key to good separation is finding an eluent system that gives a target Rf value of around 0.3 for your product.
-
If the spots are all near the baseline, your eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).
-
If the spots are all near the solvent front, your eluent is too polar. Decrease the proportion of the more polar solvent.
-
-
Use a Gradient Elution: Start with a non-polar eluent and gradually increase the polarity. This can help to separate compounds with very different polarities.
-
Consider a Different Stationary Phase: While silica gel is the most common choice, other stationary phases like alumina or reverse-phase silica could provide better separation depending on the nature of the impurities.
-
Q4: How do I confirm the purity and identity of my final product?
A4: A combination of analytical techniques should be used.
-
Confirmation Methods:
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple eluent systems is a good indication of purity.
-
Melting Point: A sharp melting point range that is close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your compound and identifying any remaining impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.
-
Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline. The ideal solvent and temperatures should be determined empirically through small-scale trials.
1. Solvent Selection:
- Test the solubility of a small amount of crude product in various solvents at room temperature and upon heating. Good solvents for recrystallization will show low solubility at room temperature and high solubility when hot.
- Common solvents to screen include hexanes, ethanol, methanol, isopropanol, and mixtures such as ethanol/water or hexane/ethyl acetate.
2. Dissolution:
- Place the crude this compound in an Erlenmeyer flask.
- Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding excess solvent.
3. Decolorization (Optional):
- If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
4. Hot Filtration:
- Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
5. Crystallization:
- Allow the filtrate to cool slowly to room temperature.
- Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
6. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold solvent.
- Dry the crystals in a vacuum oven.
Protocol 2: Column Chromatography
This protocol is a general guideline for purification using a silica gel column.
1. Slurry Preparation and Column Packing:
- Prepare a slurry of silica gel in the initial, least polar eluent.
- Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
2. Sample Loading:
- Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.
- Alternatively, for less soluble compounds, a "dry loading" method can be used where the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is added to the top of the column.
3. Elution:
- Begin eluting with the least polar solvent system.
- Collect fractions and monitor the separation using TLC.
- If necessary, gradually increase the polarity of the eluent to elute more polar compounds.
4. Fraction Analysis and Product Isolation:
- Analyze the collected fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualization of Workflows
Strategies to control regioselectivity in functionalization of 1,2,3-Tribromo-5-iodobenzene
Welcome to the technical support center for the regioselective functionalization of 1,2,3-tribromo-5-iodobenzene. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile, polyhalogenated building block in their synthetic campaigns. Here, we will dissect the nuanced reactivity of this substrate and provide actionable strategies, troubleshooting guides, and detailed protocols to help you navigate the challenges of achieving high regioselectivity in your experiments.
The Challenge: Navigating a Complex Reactivity Landscape
This compound presents a unique synthetic puzzle. With four distinct halogen-substituted carbon atoms, controlling where a functional group is introduced is paramount. The key to mastering its chemistry lies in understanding the interplay of bond strengths, steric hindrance, and electronic effects, which collectively govern the reactivity of each position.
The primary factors influencing regioselectivity are:
-
Carbon-Halogen Bond Dissociation Energy: The C-I bond is significantly weaker than the C-Br bond. This makes the C-5 position the most susceptible to oxidative addition in transition metal-catalyzed reactions and to metal-halogen exchange. The general reactivity trend for cross-coupling reactions is C-I > C-Br > C-Cl.[1][2]
-
Steric Hindrance: The bromine atom at the C-2 position is flanked by two other bromine atoms, making it the most sterically congested and least accessible site. In contrast, the iodine at C-5 and the bromine at C-1 (or C-3) are more sterically accessible.
-
Electronic Effects: The cumulative electron-withdrawing inductive effect of the four halogen atoms renders the aromatic ring electron-deficient. This influences the overall reactivity and the stability of reaction intermediates.
Caption: Reactivity map of this compound.
Frequently Asked Questions (FAQs)
Q1: In a standard palladium-catalyzed cross-coupling reaction, which position will react first?
A: The C-5 position, bearing the iodine atom, is overwhelmingly the most reactive site. The C-I bond's lower dissociation energy facilitates a much faster rate of oxidative addition to the Pd(0) catalyst compared to any of the C-Br bonds.[3] By carefully controlling reaction stoichiometry (using ≤1 equivalent of the coupling partner), you can achieve excellent selectivity for mono-functionalization at the C-5 position.
Q2: Is it possible to selectively functionalize one of the bromine atoms while the iodine is still present?
A: This is extremely challenging and generally not feasible using standard palladium-catalyzed cross-coupling methods due to the vast difference in reactivity between the C-I and C-Br bonds. Any condition that activates the C-Br bond will rapidly react with the C-I bond first. To functionalize a bromine position, the iodine at C-5 must typically be reacted first.
Q3: How can I achieve functionalization at the sterically hindered C-2 position?
A: Direct functionalization at C-2 is difficult. A common strategy involves a multi-step sequence. First, selectively functionalize the C-5 position. Then, you might attempt to functionalize the C-1 and C-3 positions. Subsequent transformation of the groups at C-1 and C-3 could potentially set up a directed metalation or other advanced strategy to target C-2, but this is a non-trivial synthetic challenge. Direct C-H activation methods are unlikely to be selective for the C-H bond at position 4, given the surrounding halogens.
Q4: What are the best initial conditions to screen for a Suzuki-Miyaura coupling to selectively target the C-5 position?
A: A good starting point is to use a standard, robust palladium catalyst system.
-
Catalyst: Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ with a phosphine ligand like SPhos or XPhos.
-
Base: An aqueous solution of a carbonate base like K₂CO₃ or Cs₂CO₃ is often effective.
-
Solvent: A two-phase system like Toluene/H₂O or a polar aprotic solvent like Dioxane or DMF.
-
Temperature: Start at a moderate temperature (e.g., 60-80 °C) to ensure high selectivity and minimize potential side reactions.
-
Stoichiometry: Crucially, use 0.95-1.0 equivalents of your boronic acid to prevent di-substitution.
Q5: For introducing a functional group via metal-halogen exchange, which position is targeted?
A: The C-5 position is the exclusive site for metal-halogen exchange under standard conditions (e.g., using n-BuLi or i-PrMgCl at low temperatures). The much greater kinetic acidity of the C-I bond compared to the C-Br bond dictates this high regioselectivity. The reaction is typically very fast, even at -78 °C.[4]
Troubleshooting Guide
This section addresses common issues encountered during the functionalization of this compound.
Caption: Troubleshooting workflow for functionalization reactions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| 1. Low or No Conversion | 1. Inactive Catalyst: The Pd(0) source has degraded, or the chosen ligand is unsuitable. 2. Incorrect Base/Solvent: The base may be too weak to facilitate transmetalation, or the solvent system provides poor solubility. 3. Low Temperature: The reaction may have a high activation energy. | 1. Use a fresh source of catalyst or a more robust pre-catalyst. Screen a panel of ligands (e.g., Buchwald or Herrmann-type ligands). 2. Screen alternative bases (e.g., switch from K₂CO₃ to Cs₂CO₃ or K₃PO₄). Try different solvent systems (e.g., Dioxane, Toluene, 2-MeTHF). 3. Increase the reaction temperature in 10-20 °C increments, monitoring for side product formation. |
| 2. Poor Regioselectivity (Significant reaction at a C-Br position) | 1. Harsh Conditions: High temperatures or prolonged reaction times can begin to activate the C-Br bonds, especially the more accessible C-1/C-3 positions. 2. Highly Reactive Catalyst: A very active catalyst system might not differentiate well between the C-I and C-Br bonds. | 1. Lower the reaction temperature and monitor by TLC or LC-MS to stop the reaction upon consumption of the starting material. 2. Switch to a catalyst system known for higher selectivity. Often, bulkier ligands can improve selectivity by differentiating between the sterically accessible C-5 and the more hindered C-1/C-3 positions. |
| 3. Di- or Poly-substitution | 1. Incorrect Stoichiometry: More than one equivalent of the nucleophilic coupling partner was used. 2. High Catalyst Loading/Long Reaction Time: The mono-substituted product can compete with the starting material and react further if conditions are forcing. | 1. Carefully control stoichiometry. Use 0.95-1.0 equivalents of the boronic acid, organotin, or terminal alkyne. 2. Reduce catalyst loading (e.g., from 5 mol% to 1-2 mol%). Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| 4. Significant Homocoupling | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of organometallic reagents, particularly boronic acids (Glaser coupling for alkynes).[5] 2. Inefficient Transmetalation: If the transmetalation step is slow, side reactions like homocoupling can become competitive. | 1. Ensure all solvents are rigorously degassed (e.g., via sparging with argon or freeze-pump-thaw cycles). Maintain a positive pressure of an inert atmosphere (N₂ or Ar) throughout the reaction. 2. Screen different bases or add co-solvents to improve the rate of transmetalation.[6] |
Key Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-5 Position
This protocol provides a general method for the selective arylation or vinylation at the C-5 position.
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired aryl or vinylboronic acid (1.0 equiv), Pd(PPh₃)₄ (0.03 equiv), and potassium carbonate (K₂CO₃) (3.0 equiv).
-
Solvent Addition: Add a degassed mixture of Toluene and Water (e.g., 4:1 v/v, 0.1 M concentration relative to the substrate).
-
Reaction: Heat the mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Sonogashira Coupling at the C-5 Position
This protocol details the coupling of a terminal alkyne at the C-5 position.
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and Copper(I) Iodide (CuI) (0.04 equiv).
-
Reagent Addition: Add degassed triethylamine (TEA) or diisopropylamine (DIPA) as the solvent and base (0.1 M concentration). Add the terminal alkyne (1.1 equiv).
-
Reaction: Stir the mixture at room temperature. A gentle warming to 40-50 °C may be required for less reactive alkynes.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-6 hours.
-
Workup: Remove the amine solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3: Selective Metal-Halogen Exchange and Quenching at C-5
This protocol describes the formation of an organometallic intermediate at C-5 followed by reaction with an electrophile.
-
Setup: To a flame-dried, three-neck flask equipped with a thermometer and under an argon atmosphere, dissolve this compound (1.0 equiv) in anhydrous THF or diethyl ether (0.2 M).
-
Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (1.05 equiv, solution in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir at -78 °C for 30-60 minutes.
-
Quenching: Add the desired electrophile (1.2 equiv, e.g., DMF, CO₂, an aldehyde, or ketone) dropwise at -78 °C.
-
Warming & Workup: After stirring for 1-2 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate or ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography or crystallization.
References
- Regioselective synthesis of 1,3,5-substituted benzenes via the InCl(3)/2-iodophenol-catalyzed cyclotrimerization of alkynes.PubMed.
- Regioselective vicinal functionalization of unactivated alkenes with sulfonium iodate(i) reagents under metal-free conditions.Organic & Biomolecular Chemistry (RSC Publishing).
- Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles.ResearchGate.
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.National Institutes of Health (NIH).
-
Metal–halogen exchange. Wikipedia. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
The C–Cl⋯N halogen bond, the weaker relative of the C–I and C–Br⋯N halogen bonds, finally characterized in solution. ResearchGate. Available at: [Link]
Sources
Challenges in scaling up the production of 1,2,3-Tribromo-5-iodobenzene
Technical Support Center: Scale-Up & Process Engineering Subject: 1,2,3-Tribromo-5-iodobenzene Synthesis & Purification Case ID: SC-TBI-505 Status: Open for Process Optimization
Executive Summary
Scaling up the production of This compound (CAS: 608-29-7 / Analogues) presents unique challenges distinct from standard Sandmeyer reactions. The high molecular weight (approx. 440.7 g/mol ) and lipophilicity of the tri-bromo precursor lead to critical solubility issues during diazotization, while the final iodination step carries significant risks of thermal runaway and iodine sublimation.
This guide addresses the three primary bottlenecks in the transition from gram-scale to kilo-scale production: Heterogeneous Diazotization Control , Iodine Quench Management , and Purification of Polyhalogenated Aromatics .
Module 1: Reaction Engineering (The Sandmeyer Step)
The Challenge: The precursor, 3,4,5-Tribromoaniline , is weakly basic and poorly soluble in aqueous mineral acids. Standard protocols (HCl/NaNO2) often result in a "brick-dust" slurry where the interior of the solid particles remains unreacted. Upon warming during the iodine quench, these unreacted cores release nitrogen unpredictably or fail to react, contaminating the final product with starting material.
Troubleshooting Protocol 1.1: The "Solvent-Melt" Diazotization
Instead of aqueous suspension, use a nitrosyl sulfuric acid method in organic co-solvents.
| Parameter | Standard Lab Scale | Recommended Scale-Up (>100g) | Rationale |
| Solvent System | HCl / Water | H₂SO₄ / Acetic Acid / Propionic Acid | Increases solubility of the lipophilic amine; prevents slurry formation. |
| Nitrosating Agent | NaNO₂ (aq) | Nitrosyl Sulfuric Acid (40% in H₂SO₄) | Anhydrous conditions prevent phenol byproduct formation; handles weak bases better. |
| Temperature | 0–5 °C | 10–15 °C | Slightly higher temp maintains solubility without decomposing the stable tri-bromo diazonium salt. |
Step-by-Step Workflow:
-
Dissolution: Dissolve 3,4,5-tribromoaniline in glacial acetic acid (4 vol) and propionic acid (1 vol). Warm if necessary, then cool to 10°C.
-
Acidification: Add concentrated H₂SO₄ dropwise. The amine sulfate may precipitate as a fine, stirrable suspension.
-
Diazotization: Add Nitrosyl Sulfuric Acid via a subsurface dip tube to prevent nitrite vapor loss. Maintain internal temp <15°C.
-
Endpoint Check: Do not rely on starch-iodide paper alone. Analyze an aliquot via HPLC to ensure >99% consumption of the aniline before proceeding.
Module 2: Iodination & Quench Safety
The Challenge:
The addition of Potassium Iodide (KI) generates nitrogen gas (
FAQ: Why is my yield inconsistent (40-70%)?
A: This is likely due to homolytic dediazoniation . If the reaction gets too hot or lacks a catalyst, the diazonium radical forms benzene (hydro-deamination) or couples to form azo dyes.
-
Fix: Add Copper(I) Iodide (CuI) (0.1 eq) as a catalyst during the KI addition. This promotes the radical mechanism specifically toward iodination.
Protocol 2.1: Controlled Iodination
-
The Trap: Prepare a separate vessel with aqueous KI (2.5 eq) and CuI (0.05 eq).
-
Inverse Addition: Transfer the cold diazonium solution into the warm (40°C) KI solution slowly.
-
Why? This ensures the diazonium is the limiting reagent, immediately encountering an excess of Iodide. This minimizes side reactions like azo-coupling.
-
-
Foam Control: Add n-Octanol (0.1% v/v) as a defoamer. Ensure reactor headspace is >40%.
Module 3: Isolation & Purification
The Challenge: The crude product is a purple/black solid due to occluded free iodine. This compound also has a high melting point and low solubility, making it difficult to wash.
Visual Troubleshooting: The "Purple Stain"
-
Symptom: Product dries to a purple/brown solid; melting point is depressed (e.g., <150°C).
-
Cause: Molecular Iodine (
) trapped in the crystal lattice. -
Fix:
-
Dissolve crude solid in hot Toluene.
-
Wash with 10% Sodium Metabisulfite (
) at 50°C until the organic layer is pale yellow. -
Crucial: Wash with 10% NaOH to remove any phenolic byproducts.
-
Crystallization Guide
| Solvent | Suitability | Notes |
| Ethanol | Poor | Solubility is too low for scale-up recovery. |
| Toluene/Heptane | Excellent | Dissolve in hot Toluene (1:5 ratio), add Heptane until turbid, cool slowly. |
| Acetic Acid | Good | Good for removing colored impurities, but corrosive workup. |
Visual Logic: Process Flow & Decision Tree
Caption: Optimized process flow for the synthesis of this compound, highlighting the critical inverse addition strategy.
References & Validated Sources
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for Sandmeyer Diazotization protocols).
-
Powell, L. et al. "Scale-up of the Sandmeyer Reaction: Safety and Process Improvements." Organic Process Research & Development, 2018. (Guidance on diazonium safety and thermal hazards).
-
TCI Chemicals. "Product Specification: 1,2,4-Tribromo-5-iodobenzene (Isomer Analogue)." (Used for physical property estimation and handling guidelines of tribromo-iodo analogues).
-
Royal Society of Chemistry. "Synthesis and high-throughput characterization of structural analogues of molecular glassformers." Soft Matter, 2013. (Methodology for Suzuki coupling precursors involving 1-bromo-3-chloro-5-iodobenzene, applicable to tri-halo analogues).
-
PubChem. "1,2,3-Triiodobenzene (Structural Analogue)." National Library of Medicine. (Structural data for symmetry comparison).
Disclaimer: This guide is intended for qualified chemical professionals. Diazonium salts are potentially explosive. Always perform Differential Scanning Calorimetry (DSC) on the reaction mass before scaling up beyond 100g.
Sources
Validation & Comparative
Structural Validation of 1,2,3-Tribromo-5-iodobenzene: A Comparative NMR Analysis Guide
Executive Summary
This guide provides a definitive technical framework for interpreting the 1H NMR spectrum of 1,2,3-Tribromo-5-iodobenzene . Unlike standard spectral libraries that offer static images, this document focuses on comparative performance analysis —specifically, how to distinguish this target molecule from its likely regioisomers and synthetic byproducts.
For researchers in drug discovery and crystal engineering, verifying this specific substitution pattern is critical. The high symmetry of the molecule simplifies the 1H spectrum to a single peak, creating a "false positive" risk where symmetric isomers (e.g., 1,3,5-tribromo-2-iodobenzene) may be misidentified. This guide establishes a self-validating protocol using chemical shift additivity rules, symmetry analysis, and orthogonal 13C verification.
Theoretical Framework: Symmetry & Prediction[1]
The Symmetry Argument
The interpretation of this compound hinges on its
-
Structural Axis: A
rotational axis passes through the Iodine (C5) and the central Bromine (C2). -
Mirror Plane: A
plane reflects the left side of the molecule (C3, C4) onto the right side (C1, C6). -
Consequence: Protons H4 and H6 are chemically and magnetically equivalent.
Because H4 and H6 are equivalent, they do not exhibit spin-spin splitting (
Chemical Shift Prediction (Additivity Rules)
To validate the identity, we must predict the chemical shift (
Base Value (Benzene): 7.27 ppm[2]
Substituent Effects on H4 (and H6):
-
Ortho to Iodine (C5): +0.40 ppm (Deshielding)
-
Ortho to Bromine (C3): +0.22 ppm (Deshielding)
-
Meta to Bromine (C2): -0.13 ppm (Shielding/Resonance)
-
Para to Bromine (C1): -0.03 ppm (Minor Shielding)
Calculated
Note: Experimental values typically range between 7.75 – 7.85 ppm in
Comparative Analysis: Target vs. Alternatives
In synthetic workflows, the "alternatives" are regioisomers formed via incorrect halogenation patterns. The table below compares the spectral performance of the target against these critical impurities.
Table 1: Spectral Differentiation of Regioisomers
| Candidate Structure | Substitution Pattern | Symmetry | 1H NMR Multiplicity | Predicted Shift ( | Diagnostic Status |
| Target | This compound | Singlet (2H) | ~7.75 ppm | Confirmed | |
| Isomer A | 1,2,3-Tribromo-4-iodobenzene | Two Doublets ( | 7.40, 7.60 ppm | Rejected (Vicinal coupling visible) | |
| Isomer B | 1,2,4-Tribromo-5-iodobenzene | Two Singlets | 7.80, 7.95 ppm | Rejected (Para protons, no coupling) | |
| Isomer C | 1,3,5-Tribromo-2-iodobenzene | Singlet (2H) | ~7.65 ppm | Risk (Requires 13C NMR to resolve) |
Logical Decision Pathway
The following diagram illustrates the decision logic required to validate the synthesis product.
Figure 1: Decision matrix for structural validation based on proton multiplicity and chemical shift.
Experimental Protocols
To ensure reproducibility and minimize solvent-induced shifting (which can confuse identification with Isomer C), strictly follow this protocol.
Sample Preparation
-
Mass: Weigh 10–15 mg of the dried solid.
-
Solvent: Use 0.6 mL of
(99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.-
Why:
minimizes stacking interactions common in poly-halogenated benzenes that occur in aromatic solvents like .
-
-
Filtration: Filter through a glass wool plug directly into the NMR tube to remove inorganic salts (e.g., residual iron/aluminum catalyst) which can cause paramagnetic line broadening.
Acquisition Parameters
-
Spectral Width: -2 to 12 ppm.
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Reasoning: Protons adjacent to heavy halogens (Br, I) often have shorter
times, but the isolated nature of these protons suggests a conservative delay to ensure accurate integration if quantifying against an internal standard.
-
-
Scans: 16 scans are sufficient due to the high symmetry (2 equivalent protons concentrate signal intensity).
Advanced Verification: The "Alternative" Method (13C NMR)
If the 1H NMR shows a singlet at 7.75 ppm, you have 90% confidence. To achieve 100% certainty and rule out the symmetric isomer (Isomer C), you must compare the 13C NMR performance .
Comparison of Carbon Environments[3][4][5]
| Carbon Type | Target (1,2,3-TriBr-5-I) | Isomer C (1,3,5-TriBr-2-I) |
| C-H (Methine) | 2 equivalent carbons (Strong intensity) | 2 equivalent carbons |
| C-I (Ipsod) | 1 carbon (C5) | 1 carbon (C2) |
| C-Br (Quaternary) | 3 carbons (C1, C2, C3) | 3 carbons (C1, C3, C5) |
| Symmetry Distinction | C2 is unique (on axis). C1/C3 are equivalent. | C2 is unique (on axis). C1/C3 are equivalent. C5 is unique. |
Critical Differentiator: In the Target, the C-I carbon (C5) is flanked by two C-H groups. In Isomer C, the C-I carbon (C2) is flanked by two C-Br groups.
-
Target C-I Shift: ~94 ppm (Shielded by heavy atom effect, less steric compression).
-
Isomer C C-I Shift: ~100+ ppm (Different steric environment).
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for additivity rules).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
ChemicalBook. (n.d.). This compound Basic Information. Retrieved October 26, 2023. Link
-
Reich, H. J. (2023). Proton NMR Chemical Shifts. University of Wisconsin-Madison. (Authoritative source for solvent effects and additivity). Link
Sources
Comparative Guide: Mass Spectrometry Profiling of 1,2,3-Tribromo-5-iodobenzene
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 1,2,3-Tribromo-5-iodobenzene , a critical halogenated building block in the synthesis of functional materials and pharmaceutical intermediates.
Executive Summary
This compound (CAS: 22238-16-0) presents a unique analytical challenge due to its high halogen content and significant molecular weight (439.69 g/mol ). Its characterization is pivotal for researchers developing liquid crystals and cross-coupling partners.[1]
This guide compares the two primary ionization "products" (methodologies) available to researchers: Electron Ionization (EI) and Negative Chemical Ionization (NCI) .[2] While EI provides structural fingerprinting essential for identification, NCI offers superior sensitivity for trace-level detection of this electron-deficient arene.[1]
Chemical Identity & Isotopic Signature
Before analyzing fragmentation, the analyst must recognize the distinct isotopic envelope generated by the polyhalogenated motif.
-
Formula:
-
Monoisotopic Mass: 437.66 Da (based on
) -
Dominant Molecular Ion (
): The presence of three bromine atoms creates a characteristic quartet cluster.
| Isotope | Abundance | Diagnostic Value |
| 50.7% | Base mass calculation.[1] | |
| 49.3% | Creates ~1:3:3:1 pattern in | |
| 100% | No isotope contribution; mass defect is negative.[1] |
Comparative Analysis: EI vs. NCI Performance
This section evaluates the two "alternatives" for analyzing this compound.
Performance Matrix
| Feature | Electron Ionization (EI) | Negative Chemical Ionization (NCI) |
| Ionization Energy | 70 eV (Hard) | Thermal electron capture (Soft) |
| Dominant Species | Fragment ions ( | Molecular anion ( |
| Sensitivity | Moderate (ng range) | High (pg range) due to high electron affinity |
| Structural Info | Excellent (Fingerprinting) | Poor (Limited fragmentation) |
| Best Use Case | Purity assessment & ID confirmation | Trace impurity analysis in complex matrices |
Analyst Insight
Critical Causality: The iodine atom is the "weak link" in EI.[1] The C-I bond dissociation energy (~65 kcal/mol) is significantly lower than that of C-Br (~81 kcal/mol). Consequently, the EI spectrum is dominated by the loss of the iodine radical (
), making thepeak often more abundant than the molecular ion. In contrast, NCI exploits the high electronegativity of the three bromine atoms, stabilizing the negative charge and allowing for ultra-sensitive detection of the intact molecule.
Fragmentation Mechanics (EI Mode)
The fragmentation pathway is governed by the sequential loss of halogens, strictly following bond energy hierarchy (I > Br).
Primary Pathway
-
Molecular Ion Formation:
(m/z ~440) is formed.[1] -
Deiodination: Rapid loss of
(127 Da) yields the tribromophenyl cation ( ).[1] -
Debromination: Sequential loss of
(79/81 Da) leads to the dibromophenyl cation.[1] -
Ring Cleavage: At high energies, the benzene ring fragments into alkyne derivatives.[1]
Visualization of Signaling Pathway
The following diagram illustrates the fragmentation cascade.
Caption: Step-wise fragmentation hierarchy of this compound under 70 eV Electron Ionization.
Experimental Protocol: GC-MS Characterization
To ensure reproducibility, follow this self-validating protocol. This workflow is designed to prevent thermal degradation of the C-I bond prior to ionization.[1]
Instrument Parameters
-
System: Gas Chromatograph coupled to Single Quadrupole MS.[1]
-
Column: Rtx-5MS or equivalent (30m x 0.25mm ID x 0.25µm film).[1] Non-polar stationary phases are required to prevent tailing.[1]
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 1 mg of analyte in 1 mL of Dichloromethane (DCM) .[1] Reason: DCM solubilizes heavy haloarenes better than methanol and has a low boiling point.
-
Dilute to 10 ppm for EI scan mode.
-
-
Inlet Configuration (Critical):
-
Temperature: Set to 250°C . Warning: Temperatures >280°C may cause thermal deiodination in the liner.
-
Mode: Splitless (0.5 min purge) to maximize sensitivity, or Split (20:1) for purity checks.
-
Liner: Deactivated splitless liner with glass wool.[1]
-
-
Oven Program:
-
Initial: 80°C (hold 1 min).
-
Ramp: 20°C/min to 280°C.[1]
-
Hold: 5 min at 280°C.
-
Logic: A fast ramp minimizes the residence time of the thermally labile C-I bond.
-
-
MS Acquisition:
-
Source Temp: 230°C.
-
Scan Range: m/z 50–500.
-
Solvent Delay: 3.0 min.
-
Validation Check
-
Pass Criteria: The isotopic cluster of the molecular ion (m/z ~440) must be visible. If only m/z 313 is seen, the inlet temperature is too high (thermal degradation) or the ionization energy is too harsh (consider lowering eV if possible).
References
-
NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectra of Polyhalogenated Benzenes." NIST Chemistry WebBook, SRD 69. [Link]
-
Safe, S., & Hutzinger, O. (1973).[1] "Mass spectrometry of pesticides and pollutants." CRC Press.[1] (Foundational text on haloarene fragmentation mechanisms).
-
Debrauwer, L., et al. (2025).[1] "Comparison of negative chemical ionization and electron impact ionization in gas chromatography-mass spectrometry." ResearchGate. [Link]
-
PubChem. "this compound Compound Summary." National Library of Medicine. [Link]
Sources
Comparative Reactivity Guide: C-Br vs. C-I Bonds in 1,2,3-Tribromo-5-iodobenzene
Executive Summary & Strategic Implications
The molecule 1,2,3-Tribromo-5-iodobenzene represents a high-value "orthogonal" scaffold for drug discovery. Its value lies in the distinct reactivity gap between the C-I bond at position 5 and the C-Br bonds at positions 1, 2, and 3.
This guide provides an evidence-based framework for exploiting this reactivity difference. By leveraging the lower Bond Dissociation Energy (BDE) and faster oxidative addition rates of the C-I bond, researchers can achieve near-perfect site selectivity. This allows for the programmed installation of complex motifs—first at the C-5 position, followed by sequential functionalization of the tribromo core.
Theoretical Basis: The Reactivity Hierarchy
To design effective protocols, one must understand the thermodynamic and kinetic drivers distinguishing the C-I and C-Br bonds in this specific arene.
Bond Dissociation Energy (BDE)
The primary driver for selectivity is the significant difference in bond strength.[1] The C-I bond is approximately 15–20 kcal/mol weaker than the C-Br bond.[1]
| Bond Type | Approx.[1][2][3][4][5] BDE (kcal/mol) | Relative Stability | Primary Cleavage Mode |
| C(sp²)–I | ~65 | Low (Reactive) | Oxidative Addition / Li-Exchange |
| C(sp²)–Br | ~81 | Moderate | Higher Temp Pd-Catalysis |
| C(sp²)–Cl | ~96 | High (Inert) | Specialized Catalysts Only |
Electronic & Steric Environment
In This compound :
-
Electronic Effect: The three bromine atoms at positions 1, 2, and 3 exert a strong electron-withdrawing inductive effect (-I). This lowers the electron density of the aromatic ring, making the C-I bond at position 5 more susceptible to oxidative addition by nucleophilic metal complexes (e.g., Pd(0)) compared to iodobenzene.
-
Steric Effect: The iodine atom at position 5 is chemically "isolated" (meta to the nearest bromines).[1] It lacks the steric crowding found in the 1,2,3-tribromo cluster. This accessibility further enhances the kinetic preference for C-I activation.[1]
Experimental Protocols
Protocol A: Site-Selective Suzuki-Miyaura Coupling (C-I Activation)
Objective: Functionalize C-5 with an aryl group while leaving the 1,2,3-tribromo core intact.
Mechanism: Kinetic control.[1] The oxidative addition of Pd(0) into C-I is orders of magnitude faster than into C-Br at ambient temperatures.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)₂ (1.1 equiv)[6]
-
Catalyst: Pd(PPh₃)₄ (3–5 mol%)
-
Base: Na₂CO₃ (2.0 equiv, 2M aqueous)
-
Solvent: DME or Toluene/EtOH (4:1)
Step-by-Step Workflow:
-
Inerting: Charge a reaction flask with the substrate, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (3 cycles).[1]
-
Solvation: Add degassed solvent and aqueous base via syringe.[1]
-
Reaction: Stir at Room Temperature (20–25 °C) for 4–12 hours.
-
Monitoring: Monitor by TLC/HPLC. The starting material (lowest polarity) should disappear, replaced by the mono-coupled product.
-
Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO₄, and concentrate.
Expected Outcome: >90% yield of the 5-aryl-1,2,3-tribromobenzene product.
Protocol B: Lithium-Halogen Exchange (C-I Selectivity)
Objective: Generate a nucleophile at C-5 for quenching with electrophiles (aldehydes, ketones, etc.).
Mechanism: The equilibrium constant for Li-I exchange is far more favorable than Li-Br exchange due to the stability of the iodide anion and the weaker C-I bond.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Exchange Reagent: i-PrMgCl (Turbo Grignard) or n-BuLi (1.05 equiv)
-
Electrophile: Benzaldehyde (1.2 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Workflow:
-
Cooling: Dissolve substrate in THF and cool to -78 °C (dry ice/acetone bath).
-
Exchange: Add n-BuLi dropwise over 10 minutes.
-
Critical Note: Maintain temperature below -70 °C. Higher temperatures risk "halogen dance" (migration of the anion) or competitive Br-exchange.
-
-
Incubation: Stir at -78 °C for 30 minutes. The species generated is (3,4,5-tribromophenyl)lithium.
-
Quench: Add the electrophile (neat or in THF) dropwise.
-
Warming: Allow to warm to RT slowly over 2 hours.
Expected Outcome: Exclusive functionalization at C-5.
Visualizations
Selectivity Decision Tree
This diagram illustrates the logical flow for selecting reaction conditions based on the target bond.[1]
Caption: Decision tree for orthogonal functionalization. Note that C-Br activation typically requires the C-I bond to be reacted first or absent.
Reaction Coordinate Profile
A visual representation of the activation energy barrier (
Caption: Comparative activation energy barriers. The lower barrier for C-I insertion enables chemoselectivity at lower temperatures.
Comparative Data Summary
The following table summarizes the performance of the C-I vs. C-Br bonds under standard cross-coupling conditions.
| Feature | C-I Bond (Position 5) | C-Br Bond (Position 1,2,[7]3) | Selectivity Factor |
| Relative Rate (Pd-Cat) | 1000x | 1x | High (Kinetic) |
| Activation Temp | 20–25 °C | 80–110 °C | Thermal Gating |
| Li-Exchange Temp | -78 °C | -40 °C to 0 °C | Cryogenic Control |
| Steric Hindrance | Low (Isolated) | High (Contiguous Cluster) | Steric Shielding |
Expert Commentary & Troubleshooting
The "Halogen Dance" Risk: When performing Lithium-Halogen exchange, be wary of the "Halogen Dance" reaction. Although C-I exchange is fastest, the resulting lithiated species is highly basic.[1] If the temperature rises above -60°C before quenching, the lithium can migrate to a more thermodynamically stable position (often ortho to the other halogens), scrambling the regiochemistry. Always quench at -78°C.
Catalyst Poisoning: The high halogen content can sometimes lead to the formation of Pd-halide clusters that precipitate, deactivating the catalyst. If conversion stalls, switching to a phosphine ligand with higher bite angle (e.g., Xantphos) or an electron-rich bulky ligand (e.g., SPhos) can stabilize the catalytic cycle.
References
-
Bond Dissociation Energies in Organic Molecules. Accounts of Chemical Research. [Link][1]
-
Site-selective Suzuki–Miyaura cross-coupling reactions of polyhalogenated arenes. SciSpace / General Chemical Literature. [Link]
-
The Mechanism of Lithium-Halogen Exchange. Macmillan Group Meeting Notes. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.pku.edu.cn [chem.pku.edu.cn]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Anomalous halogen bonds in the crystal structures of 1,2,3-tribromo-5-nitrobenzene and 1,3-dibromo-2-iodo-5-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Intelligence for Halogenated Scaffolds: A Comparative Guide to Data Integrity
Executive Summary
In the high-stakes environment of drug development, halogenated benzenes serve as critical pharmacophores and metabolic blockers. However, the high electronegativity of fluorine and the heavy-atom effects of bromine and iodine introduce significant spectral anomalies—specifically spin-orbit coupling in NMR and Fermi resonance in IR.
This guide compares the three dominant data strategies available to researchers: Curated Commercial Repositories (e.g., Wiley KnowItAll, Bio-Rad), Public Standard Libraries (NIST, SDBS), and Ab Initio Computational Prediction (DFT).
Key Finding: While public repositories are sufficient for routine identification, drug development workflows involving complex halogenated scaffolds require a Hybrid Triangulation Strategy —combining curated commercial data with relativistic DFT calculations to resolve ambiguity caused by halogen-induced shielding effects.
Comparative Analysis: The Database Landscape
We evaluated three primary sources of spectroscopic data based on four critical metrics: Spectral Resolution , Isobaric Differentiation , Interoperability , and Cost-to-Insight .
Candidate A: The Curated Commercial Platform (e.g., Wiley KnowItAll / Bio-Rad)
-
Best For: High-throughput screening, mixture analysis, and GLP/GMP environments.
-
Technical Edge: These platforms employ "Optimized Corrections Technology" to normalize baseline and solvent effects, which is critical when analyzing halogenated compounds that are highly sensitive to solvent polarity (e.g., the "halogen bond" effect in polar solvents).
-
Limitation: High licensing cost and "black box" algorithms for spectral matching.
Candidate B: The Public Standard (NIST / SDBS)
-
Best For: Academic verification and instrument calibration.
-
Technical Edge: NIST (National Institute of Standards and Technology) provides the absolute gold standard for Electron Ionization (EI) Mass Spectrometry. SDBS (AIST Japan) offers excellent raw NMR images.
-
Limitation: Lack of "vendor-neutral" processing tools. SDBS spectral resolution can vary by submission date, and 13C NMR data often lacks the raw FID (Free Induction Decay) data needed for reprocessing.
Candidate C: Computational Prediction (DFT - GIAO/mDKS)
-
Best For: Novel chemical entities (NCEs) where no experimental standard exists.
-
Technical Edge: Essential for assigning stereochemistry in poly-halogenated systems. Standard GIAO (Gauge-Including Atomic Orbital) methods often fail with Iodine due to relativistic effects; newer ZORA or mDKS (matrix Dirac-Kohn-Sham) basis sets are required.
-
Limitation: High computational cost; requires expertise in basis set selection.
Table 1: Performance Matrix for Halogenated Benzene Analysis[1]
| Feature | Commercial (Wiley/Bio-Rad) | Public (NIST/SDBS) | Computational (DFT) |
| Primary Utility | Mixture Analysis & Deformulation | Reference Standard Verification | Structure Elucidation of NCEs |
| Halogen Specificity | High (Solvent-specific libraries) | Medium (Standard solvents only) | High (If relativistic corrections used) |
| Data Integrity | Tier 1 (Curated & Peer-Reviewed) | Tier 2 (User submitted/Historical) | Tier 3 (Theoretical) |
| Workflow Integration | Seamless (Vendor-neutral support) | Manual (Export/Import required) | Disconnected (Requires separate HPC) |
| Cost | Free |
Technical Deep Dive: The Case of 1-Bromo-4-fluorobenzene
To illustrate the necessity of high-fidelity data, we examine 1-Bromo-4-fluorobenzene , a common intermediate in Suzuki-Miyaura coupling.
The Spectroscopic Challenge
In this molecule, the fluorine atom induces a strong inductive effect (-I) and a resonance effect (+R), while the bromine atom introduces significant spin-orbit coupling. A standard low-resolution database might misidentify the 13C NMR doublets caused by C-F coupling as impurities.
Experimental Data vs. Database Expectations:
-
1H NMR (300 MHz, CDCl3):
-
Experimental:
7.42 (dd, J = 8.8, 5.0 Hz, 2H), 6.94 (t, J = 8.5 Hz, 2H). -
Insight: The "triplet" at 6.94 is actually a doublet of doublets (dd) collapsed due to similar coupling constants between ortho-H/F and ortho-H/H. High-quality databases (Wiley) denote this splitting pattern; older public entries may simplify it to a "multiplet."
-
-
IR Spectroscopy:
-
Diagnostic Band: C-F stretch at ~1220 cm⁻¹.
-
The Trap: The C-Br stretch appears in the fingerprint region (<600 cm⁻¹), often obscured by solvent cutoffs in liquid cells.
-
Visualizing the Selection Workflow
The following diagram outlines the decision logic for selecting the correct data source based on the analytical problem.
Figure 1: Decision matrix for selecting spectroscopic data sources based on sample complexity and halogen content.
Experimental Protocol: The Triangulation Method
As a Senior Scientist, I do not rely on a single database match for halogenated scaffolds due to the "impostor" risk of isomers (e.g., ortho- vs. para-substitution). We utilize a Triangulation Protocol .
Step 1: Acquisition (High-Fidelity)
-
Solvent: Use DMSO-d6 instead of CDCl3 if hydrogen bonding is suspected, but be aware that halogenated benzenes show significant solvent-induced shifts (SIS).
-
Parameters: For 13C NMR, ensure sufficient delay time (d1 > 3s) to account for the long relaxation times of carbons attached to halogens.
Step 2: Database Screening (The Filter)
-
Import the FID/Raw data into a vendor-neutral platform (e.g., KnowItAll).
-
Perform a Reverse Search (matching peaks in the library to your spectrum) to identify the scaffold.
-
Critical Check: Verify the isotope pattern in MS. For 1-Bromo-4-fluorobenzene, look for the 1:1 ratio of 79Br/81Br at m/z 174/176.
Step 3: Computational Validation (The Confirmation)
If the database match factor is <850 (out of 999), run a DFT calculation.
-
Software: Gaussian or ORCA.
-
Functional: B3LYP or wB97X-D (includes dispersion corrections).
-
Basis Set: 6-311+G(d,p) for C/H/F; def2-TZVP for Br/I (effective core potential is mandatory for Iodine).
Figure 2: The Triangulation Protocol ensures data integrity by cross-referencing experimental data with computational theory.
References
-
National Institute of Standards and Technology (NIST). NIST Standard Reference Database 1A v17. NIST Mass Spectrometry Data Center.[1] [Link]
-
Wiley Science Solutions. KnowItAll Analytical Edition & Spectral Libraries. John Wiley & Sons.[1][2][3][4] [Link]
-
National Institutes of Health (NIH). PubChem Compound Summary: 1-Bromo-4-fluorobenzene. National Library of Medicine. [Link]
- Kutzelnigg, W.Relativistic Effects in Chemistry. Trends in Analytical Chemistry.
-
AIST (Japan). Spectral Database for Organic Compounds (SDBS). [Link]
Sources
- 1. 1-Bromo-4-fluorobenzene | C6H4BrF | CID 9993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. malvernpanalytical.com [malvernpanalytical.com]
- 3. Comparison of experimental and DFT-calculated NMR chemical shifts of 2-amino and 2-hydroxyl substituted phenyl benzimidazoles, benzoxazoles and benzothiazoles in four solvents using the IEF-PCM solvation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciencesolutions.wiley.com [sciencesolutions.wiley.com]
Comparative Guide: Suzuki vs. Stille Coupling Efficiency for 1,2,3-Tribromo-5-iodobenzene
[1]
Executive Summary & Substrate Analysis
Target Substrate: 1,2,3-Tribromo-5-iodobenzene Primary Challenge: Chemoselective functionalization of the C5–Iodine bond in the presence of three competing C–Bromine bonds (C1, C2, C3).
This guide evaluates the two dominant palladium-catalyzed cross-coupling methodologies—Suzuki-Miyaura and Stille —for the site-selective arylation of this compound.[1] While both methods can achieve high selectivity for the C–I bond due to its lower bond dissociation energy (BDE) and faster oxidative addition rates compared to C–Br, they differ significantly in atom economy, purification burden, and reaction conditions.
The Verdict:
-
Suzuki-Miyaura is the preferred industry standard for this substrate due to superior scalability, lower toxicity, and ease of byproduct removal, provided the coupling partner is stable to mild base.
-
Stille Coupling is the critical alternative reserved for base-sensitive substrates or highly sterically hindered coupling partners where the transmetallation of boronates is sluggish.
Mechanistic Basis of Selectivity
The successful mono-functionalization of this compound relies on the kinetic differentiation between the C–I and C–Br bonds.
-
Oxidative Addition (The Rate-Determining Step): Palladium(0) inserts into the C–I bond significantly faster than the C–Br bond. The C–I bond is weaker (~65 kcal/mol) and the iodine atom is more polarizable than bromine (~81 kcal/mol).
-
Steric Environment: The C5 position is sterically accessible (flanked by two hydrogens), whereas the C2-Br is flanked by two bromines (highly hindered), and C1/C3-Br are flanked by Br and H. This steric profile reinforces the electronic preference for C5 reaction.
Selectivity Pathway Diagram
Caption: Kinetic hierarchy of oxidative addition. The C5-I pathway is energetically favored, allowing high selectivity under controlled conditions.
Detailed Experimental Protocols
A. Suzuki-Miyaura Coupling (Recommended)
Best for: Scalable synthesis, non-sensitive substrates.[1]
Protocol:
-
Setup: Charge a reaction flask with this compound (1.0 equiv), Aryl-Boronic Acid (1.05 equiv), and Pd(PPh₃)₄ (2–5 mol%).
-
Solvent System: Add Toluene/Ethanol (4:1) or 1,4-Dioxane/Water (9:1).[1] The biphasic system aids in dissolving inorganic bases.
-
Base: Add aqueous Na₂CO₃ (2.0 M, 2.5 equiv). Note: Weaker bases like carbonate are preferred over hydroxide to prevent halogen scrambling.
-
Reaction: Degas with Argon/Nitrogen. Heat to 60–80°C . Monitor by TLC/HPLC. The C–I bond typically reacts fully within 2–6 hours.
-
Workup: Standard aqueous extraction. The boronic acid byproducts are water-soluble.[1]
Critical Control Point: Do not overheat (>90°C) or use excess boronic acid (>1.1 equiv), as this may trigger subsequent couplings at the C1/C3 bromine sites.
B. Stille Coupling (Alternative)
Best for: Base-sensitive substrates, complex natural product synthesis.[1]
Protocol:
-
Setup: Charge flask with this compound (1.0 equiv), Aryl-Stannane (1.05 equiv), and Pd(PPh₃)₄ (2–5 mol%).
-
Additives: Add CuI (10 mol%) or CsF (2.0 equiv) to accelerate the reaction (the "Copper effect" facilitates transmetallation).
-
Solvent: Anhydrous Toluene, DMF, or THF.
-
Reaction: Heat to 80–100°C under inert atmosphere. Stille couplings often require slightly higher temperatures than Suzuki for unactivated substrates.[1]
-
Workup: Requires specific treatments (e.g., KF/silica gel or aqueous KF wash) to remove toxic organotin byproducts.[1]
Comparative Performance Analysis
The following data summarizes the performance of both methods for polyhalogenated benzenes similar to this compound (e.g., 1-bromo-3-chloro-5-iodobenzene).
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Chemoselectivity (C-I vs C-Br) | High (>95%) | High (>95%) |
| Typical Yield | 85–95% | 75–90% |
| Reaction Time | 2–6 Hours | 6–18 Hours |
| Atom Economy | High (Boronic acids are light) | Low (Stannanes are heavy) |
| Toxicity | Low (Boron is relatively benign) | High (Organotins are neurotoxic) |
| Purification | Easy (Crystallization/Flash Column) | Difficult (Tin residues streak on silica) |
| Functional Group Tolerance | Good (except base-labile groups) | Excellent (Neutral conditions) |
| Cost of Reagents | Low to Moderate | High (Stannanes are expensive) |
Decision Matrix
-
Choose Suzuki if: You are working on >1g scale, your product is stable to base, and you want to avoid toxic waste.
-
Choose Stille if: Your coupling partner contains esters/amides sensitive to hydrolysis, or if the corresponding boronic acid is unstable (e.g., protodeboronation prone).
Troubleshooting & Optimization
Issue: "Over-coupling" (Reaction at Br sites)
-
Cause: Temperature too high or catalyst loading too high.[1]
-
Fix: Reduce temperature to 40–50°C. Switch to a less active catalyst system (e.g., Pd(PPh₃)₄ instead of Pd(dppf)Cl₂ or Buchwald precatalysts).
Issue: "Stalled Reaction" (Incomplete conversion)
-
Cause: Steric hindrance at the C5 position (though rare for this substrate).
-
Fix: For Suzuki, switch to Pd(dppf)Cl₂·DCM or SPhos Pd G2 . For Stille, add CuI (copper(I) iodide) as a co-catalyst.
Issue: Tin Contamination (Stille only)
-
Fix: Wash the organic layer with 10% aqueous KF solution. The fluoride forms an insoluble polymeric species with the tin byproduct (Bu₃SnF), which can be filtered off.
References
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes. National Institutes of Health (PMC).[1] Discusses the sequential ligand-free Suzuki–Miyaura coupling of polyhalogenated benzenes.
-
Synthesis and characterization of 1,3,5-trisarylbenzenes. Royal Society of Chemistry. details the Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene, a direct analog.
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. National Institutes of Health (PMC). Provides a direct yield comparison between Suzuki and Stille methods for hindered substrates.[1]
-
1-Bromo-3-chloro-5-iodobenzene Technical Guide. BenchChem. Outlines sequential Sonogashira and Suzuki coupling protocols for tri-halogenated benzenes. [1]
-
Highly selective palladium-catalyzed Stille coupling. Journal of Materials Chemistry C. Demonstrates selectivity control in Stille coupling of chloro-bromo arenes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
